Product packaging for 1-(3-Aminopropyl)imidazolidin-2-one(Cat. No.:)

1-(3-Aminopropyl)imidazolidin-2-one

Cat. No.: B1497663
M. Wt: 143.19 g/mol
InChI Key: TZNAROISIPROOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Aminopropyl)imidazolidin-2-one (CAS 334971-94-7) is a heterocyclic compound of significant interest in chemical research and development. It functions as a versatile synthetic intermediate and building block, particularly in the preparation of more complex molecules . The compound features both an imidazolidin-2-one core, a cyclic urea structure found in various pharmacologically active agents , and a flexible 3-aminopropyl linker that facilitates further chemical modification. Imidazolidin-2-one derivatives are recognized for their broad relevance in medicinal chemistry. Related compounds have been explored as key scaffolds in FDA-approved drugs and are investigated for diverse biological activities, including antiviral, antimicrobial, and anticancer properties . Furthermore, the imidazolidin-2-one ring system is utilized in the synthesis of peptide mimics, which can help stabilize specific turn geometries in peptides and potentially improve their biological activity . Beyond pharmaceutical applications, the imidazolidin-2-one moiety is also employed in material science, such as in the development of polymers and as a formaldehyde scavenger in industrial processes . Researchers value this compound for its potential in constructing novel molecules and exploring new chemical spaces. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13N3O B1497663 1-(3-Aminopropyl)imidazolidin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13N3O

Molecular Weight

143.19 g/mol

IUPAC Name

1-(3-aminopropyl)imidazolidin-2-one

InChI

InChI=1S/C6H13N3O/c7-2-1-4-9-5-3-8-6(9)10/h1-5,7H2,(H,8,10)

InChI Key

TZNAROISIPROOZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1)CCCN

Origin of Product

United States

Foundational & Exploratory

Synthesis of 1-(3-Aminopropyl)imidazolidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-(3-Aminopropyl)imidazolidin-2-one, a valuable heterocyclic compound. The primary synthetic route is analogous to the industrial preparation of 1-(2-aminoethyl)imidazolidin-2-one, involving the reaction of a suitable diamine with a carbonyl source. This document provides a comprehensive overview of the most plausible synthetic pathway, including a detailed experimental protocol, reaction parameters, and relevant characterization data.

Overview of Synthetic Strategies

The synthesis of the imidazolidin-2-one core is a well-established area of organic chemistry. The most common and direct method involves the cyclization of a 1,2-diamine with a carbonylating agent. For the synthesis of this compound, the key starting material is N-(3-aminopropyl)ethane-1,2-diamine.

Several general methods for the formation of the imidazolidin-2-one ring have been reported, including:

  • Reaction of 1,2-diamines with urea: This is a common and cost-effective method, particularly in industrial settings. The reaction typically proceeds at elevated temperatures, leading to the formation of the cyclic urea and ammonia as a byproduct. A patent for the synthesis of the closely related 1-(2-aminoethyl)imidazolidin-2-one from diethylenetriamine and urea provides a strong basis for this approach[1].

  • Intramolecular cyclization of N-substituted ureas: Pre-formed urea derivatives can undergo intramolecular cyclization to yield imidazolidin-2-ones. This method offers good control over the substitution pattern of the final product[2].

  • Palladium-catalyzed carboamination: This modern synthetic method allows for the construction of the imidazolidin-2-one ring from N-allylureas and aryl or alkenyl bromides[1].

This guide will focus on the most direct and analogous method for the preparation of this compound, which is the reaction of N-(3-aminopropyl)ethane-1,2-diamine with urea.

Proposed Synthetic Pathway

The proposed synthesis of this compound involves a one-step cyclocondensation reaction between N-(3-aminopropyl)ethane-1,2-diamine and urea.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Reactant1 N-(3-aminopropyl)ethane-1,2-diamine Product This compound Reactant1->Product + Urea Reactant2 Urea Reactant2->Product Byproduct Ammonia (NH3) Product->Byproduct

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol

This section provides a detailed, plausible experimental protocol for the synthesis of this compound based on analogous procedures for similar compounds[1].

3.1. Materials and Equipment

  • N-(3-aminopropyl)ethane-1,2-diamine (commercially available)

  • Urea

  • Round-bottom flask equipped with a reflux condenser and a mechanical stirrer

  • Heating mantle

  • Vacuum distillation apparatus

3.2. Reaction Procedure

  • In a round-bottom flask, combine N-(3-aminopropyl)ethane-1,2-diamine and urea. A molar ratio of approximately 1:1 to 1.2:1 (diamine to urea) is recommended based on analogous reactions.

  • Heat the reaction mixture with stirring. The reaction temperature is typically in the range of 100°C to 250°C. The reaction progress can be monitored by the evolution of ammonia gas.

  • Maintain the reaction at the elevated temperature for a period of 2 to 8 hours, or until the evolution of ammonia ceases.

  • After the reaction is complete, cool the mixture to room temperature.

3.3. Purification

  • The crude product can be purified by vacuum distillation to remove any unreacted starting materials and byproducts.

  • The fraction containing this compound is collected. The exact boiling point under vacuum would need to be determined experimentally.

Quantitative Data

The following table summarizes the key quantitative parameters for the proposed synthesis, with estimated values based on analogous reactions.

ParameterValue/RangeReference/Comment
Reactants
N-(3-aminopropyl)ethane-1,2-diamine1.0 - 1.2 equivalentsStarting material
Urea1.0 equivalentCarbonyl source
Reaction Conditions
Temperature100 - 250 °CAnalogous to industrial processes[1]
Reaction Time2 - 8 hoursDependent on temperature and scale
PressureAtmospheric
Product
Yield>90% (expected)Based on analogous reactions[1]

Logical Workflow of the Synthesis

The following diagram illustrates the logical workflow of the synthesis and purification process.

Synthesis_Workflow Start Start Step1 Combine N-(3-aminopropyl)ethane-1,2-diamine and Urea Start->Step1 Step2 Heat Reaction Mixture (100-250 °C) Step1->Step2 Step3 Monitor Ammonia Evolution Step2->Step3 Reaction Progress Step4 Cool to Room Temperature Step3->Step4 Reaction Complete Step5 Vacuum Distillation Step4->Step5 Product Pure this compound Step5->Product

Caption: Logical workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound can be efficiently achieved through the direct reaction of N-(3-aminopropyl)ethane-1,2-diamine with urea. This method, analogous to established industrial processes for similar compounds, offers a straightforward and high-yielding route to the target molecule. The provided technical guide outlines a robust and plausible experimental protocol that can be adapted and optimized by researchers in the field of drug development and organic synthesis. Further experimental work would be required to determine the precise optimal reaction conditions and purification parameters.

References

"1-(3-Aminopropyl)imidazolidin-2-one chemical properties"

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Chemical Properties of 1-(3-Aminopropyl)imidazolidin-2-one

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical document provides a comprehensive overview of the known chemical properties of this compound. Due to the limited availability of specific experimental data for this compound in public literature, this guide also includes data for structurally related compounds—the parent heterocycle Imidazolidin-2-one and the analogous 1-(3-Aminopropyl)imidazole—to provide valuable context for researchers. Furthermore, this guide details standardized experimental protocols for the full spectroscopic and physical characterization of such compounds and illustrates common synthetic and analytical workflows.

Compound Identification

This compound is a heterocyclic organic compound featuring a five-membered imidazolidin-2-one ring substituted at one of the nitrogen atoms with an aminopropyl chain. This structure combines the chemical features of a cyclic urea and a primary amine, suggesting potential applications as a building block in medicinal chemistry and materials science.

Table 1: Core Compound Identification

Identifier Value Reference
IUPAC Name This compound
CAS Number 334971-94-7 [1]
Molecular Formula C₆H₁₃N₃O [1]
Molecular Weight 143.19 g/mol

| Canonical SMILES | C1CN(C(=O)N1)CCCN | |

Physicochemical Properties

Specific, experimentally determined physicochemical data for this compound is scarce. The following tables summarize available data for this compound and provide context by including properties of the parent Imidazolidin-2-one and the related compound 1-(3-Aminopropyl)imidazole.

Table 2: Physical Properties

Property This compound Imidazolidin-2-one 1-(3-Aminopropyl)imidazole
Appearance Not Specified White to light yellow crystalline solid[2] Light yellow liquid[3] or clear colorless liquid[4]
Melting Point Not Specified 131-134 °C -68 °C[3]
Boiling Point Not Specified 260 °C (decomposes) 296 °C[3]
Density Not Specified Not Specified 1.049 - 1.062 g/mL at 25 °C[3][5]
Flash Point Not Specified 154.4 °F / 68 °C[6] 154 °C[5]

| Refractive Index | Not Specified | Not Specified | n20/D 1.519[5] |

Table 3: Solubility and Partition Coefficients

Property This compound Imidazolidin-2-one 1-(3-Aminopropyl)imidazole
Water Solubility Not Specified Soluble in water[2] Fully miscible[3]
pKa Not Specified Not Specified 9.08 ± 0.10 (Predicted)[4][7]

| LogP | Not Specified | Not Specified | -0.57 at 23 °C[4][7] |

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, MS) for this compound are not available in the cited literature. The expected spectral features would include:

  • ¹H NMR: Signals corresponding to the methylene protons on the imidazolidinone ring, the propyl chain, and the terminal amine, as well as an NH proton signal from the ring.

  • ¹³C NMR: Resonances for the carbonyl carbon (C=O), and the distinct methylene carbons of the ring and the propyl chain.

  • FTIR: Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (urea), and C-N stretching.

  • Mass Spectrometry: A molecular ion peak corresponding to its molecular weight (143.19 g/mol ) and fragmentation patterns related to the loss of the aminopropyl side chain.

Experimental Protocols for Characterization

The following are detailed, standard methodologies for determining the key chemical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a crucial indicator of purity.[8][9]

  • Sample Preparation: A small amount of the dry, crystalline compound is finely powdered.[10] The powder is packed into a capillary tube (sealed at one end) to a height of 1-2 mm.[11][12]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[10][11] This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated Mel-Temp device.[8][10]

  • Measurement: The sample is heated slowly and uniformly, at a rate of approximately 1-2 °C per minute, especially near the expected melting point.[10]

  • Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T1-T2.[9][12] A sharp melting range (0.5-1.0 °C) typically indicates a pure compound.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.[13]

  • Sample Preparation: For ¹H NMR, 5-25 mg of the sample is accurately weighed and dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean vial.[13][14] For ¹³C NMR, a higher concentration (50-100 mg) may be required.[14]

  • Transfer to NMR Tube: The homogeneous solution is carefully transferred into a high-quality 5 mm NMR tube using a pipette, ensuring no solid particles are present.[13][14] The liquid height should be between 4.0 and 5.0 cm.[13]

  • Acquisition: The NMR tube is placed in the spectrometer. The experiment involves locking onto the deuterium signal of the solvent and shimming the magnetic field to ensure homogeneity. A radiofrequency pulse is applied, and the resulting Free Induction Decay (FID) is detected.[15]

  • Data Processing: The FID is converted into a spectrum using a Fourier transform. The resulting spectrum displays chemical shifts, signal integrations, and coupling patterns that are used for structural elucidation.[15][16]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[17]

  • Background Spectrum: A background spectrum is collected first without the sample to account for atmospheric CO₂ and H₂O, as well as absorption from the instrument itself.[18][19]

  • Sample Preparation (ATR): For Attenuated Total Reflectance (ATR-FTIR), a small amount of the solid sample is placed directly onto the ATR crystal (commonly diamond or zinc selenide) and firm pressure is applied using a clamp to ensure good contact.[18][20]

  • Sample Measurement: The infrared beam is passed through the sample. The instrument measures the frequencies at which the sample absorbs radiation.[18] Multiple scans (e.g., 4 to 64) are typically averaged to improve the signal-to-noise ratio.[20][21]

  • Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Specific peaks in the spectrum correspond to the vibrational frequencies of functional groups within the molecule.[17]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions to determine the molecular weight and formula of a compound.[22]

  • Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized in a high vacuum.[23] The gaseous molecules are then ionized, commonly using an Electron Impact (EI) source, which bombards them with high-energy electrons to form a radical cation known as the molecular ion.[23][24]

  • Ion Separation: The newly formed ions are accelerated by an electric field and then deflected by a magnetic field in the mass analyzer.[24][25] The degree of deflection depends on the mass-to-charge ratio (m/z) of each ion; lighter ions are deflected more than heavier ones.[25]

  • Detection: An ion detector measures the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion fragment.[25]

  • Data Analysis: The peak with the highest m/z value typically represents the molecular ion (M⁺), which provides the molecular weight of the compound. Other peaks in the spectrum correspond to fragment ions, which can help in determining the compound's structure.[23]

Synthetic Pathways and Analytical Workflows

While a specific, documented synthesis for this compound was not found, the imidazolidin-2-one core is a common structural motif. General synthetic strategies often involve the cyclization of 1,2-diamines with a carbonyl source.[26][27]

G General Synthetic Pathway for Imidazolidin-2-ones cluster_start Starting Materials cluster_reaction Reaction cluster_product Product diamine 1,2-Diamine Derivative cyclization Cyclization Reaction diamine->cyclization carbonyl_source Carbonyl Source (e.g., Phosgene, CDI, Urea) carbonyl_source->cyclization product Imidazolidin-2-one Derivative cyclization->product Formation of Cyclic Urea

Caption: Generalized synthesis of the imidazolidin-2-one core.

The comprehensive characterization of a compound like this compound follows a logical workflow to confirm its identity, purity, and structure.

G Experimental Workflow for Compound Characterization cluster_phys Physical & Purity Analysis cluster_spec Structural Elucidation synthesis Compound Synthesis & Purification tlc TLC/Chromatography synthesis->tlc Assess Purity ms Mass Spectrometry (MS) synthesis->ms Determine Mol. Weight mp Melting Point Determination mp->ms tlc->mp Confirm Purity ftir FTIR Spectroscopy ms->ftir Identify Functional Groups nmr NMR Spectroscopy (¹H, ¹³C, 2D) ftir->nmr Map Full Structure confirmation Structure Confirmed & Data Archived nmr->confirmation

Caption: Logical workflow for the analysis of an organic compound.

Safety and Handling

For related compounds like 1-(3-Aminopropyl)imidazole, safety data indicates it is corrosive and can cause severe skin burns and eye damage.[28] It is also harmful if swallowed.[28] Standard safe handling procedures for such chemicals should be followed:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[29]

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[28]

References

In-depth Technical Guide: 1-(3-Aminopropyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 334971-94-7

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(3-Aminopropyl)imidazolidin-2-one is a heterocyclic organic compound featuring a core imidazolidin-2-one structure substituted with a terminal aminopropyl group. While this specific molecule is commercially available as a chemical building block, detailed public scientific literature, including comprehensive experimental protocols and in-depth biological studies, is notably scarce. This guide, therefore, provides a broader technical overview based on the well-established chemistry and biological significance of the imidazolidin-2-one scaffold. The content herein synthesizes general methodologies for the synthesis of related compounds and discusses the known biological activities of imidazolidinone derivatives, offering a foundational understanding for researchers exploring this chemical space.

Chemical and Physical Properties

Detailed experimental data for this compound is not extensively reported in peer-reviewed literature. The fundamental properties are derived from its chemical structure and information available from chemical suppliers.

PropertyValueSource
CAS Number 334971-94-7[1]
Molecular Formula C₆H₁₃N₃O[1]
Molecular Weight 143.19 g/mol Calculated
Appearance Not specified (likely an oil or low-melting solid)Inferred
Solubility Expected to be soluble in water and polar organic solventsInferred

Synthesis of the Imidazolidin-2-one Core

The synthesis of the imidazolidin-2-one scaffold is a well-documented area of organic chemistry. Several synthetic routes are available, with the choice of method often depending on the desired substitution pattern and the availability of starting materials. While a specific protocol for this compound is not publicly available, the following represents a general and widely applicable synthetic strategy for N-substituted imidazolidin-2-ones.

General Experimental Protocol: Cyclization of a Diamine with a Carbonyl Source

This method involves the reaction of a 1,2-diamine with a suitable carbonylating agent. For the synthesis of an N-alkylated imidazolidin-2-one, a common precursor would be an N-substituted ethylenediamine.

Materials:

  • N-(3-Aminopropyl)ethane-1,2-diamine (or a protected precursor)

  • Carbonyl diimidazole (CDI), phosgene, or a phosgene equivalent (e.g., triphosgene)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Inert gas atmosphere (e.g., Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for organic synthesis

Procedure:

  • To a solution of the N-substituted ethylenediamine in the chosen anhydrous solvent under an inert atmosphere, the carbonylating agent is added portion-wise at a controlled temperature (often 0 °C to room temperature).

  • The reaction mixture is then stirred, and the temperature may be elevated to drive the cyclization to completion. The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction is quenched, and the crude product is isolated.

  • Purification is typically achieved through column chromatography on silica gel, followed by characterization using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

The following diagram illustrates a generalized workflow for the synthesis and purification of an imidazolidin-2-one derivative.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification A N-substituted Ethylenediamine C Reaction in Anhydrous Solvent A->C B Carbonylating Agent (e.g., CDI) B->C D Quenching & Extraction C->D E Column Chromatography D->E F Characterization (NMR, MS, IR) E->F

Generalized workflow for imidazolidin-2-one synthesis.

Biological Activities of Imidazolidinone Derivatives

The imidazolidin-2-one scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds and FDA-approved drugs. Derivatives have shown a wide range of pharmacological activities, with a significant focus in recent research on their potential as anticancer agents.

Anticancer Activity

Numerous studies have reported the synthesis of novel imidazolidinone derivatives and their evaluation as potential anticancer agents. The proposed mechanisms of action are varied and often depend on the specific substitutions on the imidazolidinone ring.

One prominent area of investigation is the role of imidazolidinone derivatives as inhibitors of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

The following diagram illustrates the simplified PI3K/Akt/mTOR signaling pathway, a common target for imidazolidinone-based anticancer drug discovery.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Inhibition of Apoptosis mTOR->Apoptosis

Simplified PI3K/Akt/mTOR signaling pathway.

Future Research Directions

Given the limited specific data on this compound, several avenues for future research are apparent:

  • Detailed Synthesis and Characterization: A full experimental report on the synthesis of this compound, including optimized reaction conditions and comprehensive spectroscopic data (¹H NMR, ¹³C NMR, 2D NMR, IR, high-resolution MS), would be of significant value to the scientific community.

  • Exploration of Biological Activity: Screening of this compound against various biological targets, particularly cancer cell lines and key enzymes in signaling pathways, could uncover novel therapeutic applications.

  • Derivative Synthesis: The primary amine of the aminopropyl group serves as a versatile handle for further chemical modification, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.

The following diagram outlines a logical workflow for future research on this compound.

G A Synthesis & Characterization of This compound B Biological Screening (e.g., Anticancer Assays) A->B C Identification of Active 'Hit' B->C D Synthesis of Analogues/Derivatives C->D E Structure-Activity Relationship (SAR) Studies D->E F Lead Optimization E->F

Logical workflow for future research.

Conclusion

This compound represents an under-explored molecule within the broader, and biologically significant, class of imidazolidin-2-ones. While specific experimental data remains elusive in the public domain, the foundational knowledge of imidazolidinone chemistry and pharmacology provides a strong basis for future investigation. This guide serves as a starting point for researchers interested in exploring the potential of this and related compounds in drug discovery and development, highlighting the established synthetic routes and the promising biological activities associated with the core scaffold. Further dedicated research is necessary to fully elucidate the specific properties and potential applications of this compound.

References

An Overview of the Imidazolidin-2-one Scaffold and its Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the mechanism of action, specific signaling pathways, and quantitative biological data for 1-(3-Aminopropyl)imidazolidin-2-one did not yield specific results for this particular molecule. The available scientific literature focuses on the broader class of imidazolidin-2-one derivatives, highlighting their diverse and significant roles in medicinal chemistry. This guide, therefore, provides an in-depth overview of the known biological activities and mechanisms associated with the imidazolidin-2-one scaffold, which may inform future research into specific derivatives such as this compound.

The imidazolidin-2-one core is a versatile heterocyclic structure found in a variety of biologically active compounds and FDA-approved drugs.[1][2][3] Its derivatives have been explored for a wide range of therapeutic applications, demonstrating activities as antiviral, antimicrobial, anticancer, and receptor-modulating agents.

General Biological Activities of Imidazolidin-2-one Derivatives

The imidazolidin-2-one scaffold serves as a key pharmacophore in numerous compounds with diverse biological activities. These activities are often attributed to the specific substitutions on the imidazolidin-2-one ring, which influence the molecule's affinity and interaction with biological targets.

Antiviral and Antimicrobial Activity: Imidazolidin-2-one derivatives have shown potent antiviral activity against a range of viruses, including HIV, dengue, hepatitis C, and enteroviruses.[1] For instance, certain derivatives have been developed as CCR5 receptor antagonists, which can block HIV entry into host cells.[1] Additionally, some bis-cyclic imidazolidin-4-ones have demonstrated efficacy against multidrug-resistant bacteria, and other derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as yeasts and molds.[1]

Anticancer Activity: The anticancer potential of imidazolidinone derivatives is an active area of research. Studies have reported anti-liver and breast cancer activity, as well as cytotoxic effects against HepG2 cells for certain 2-thioxo-4-imidazolidinone compounds.[1] The general class of imidazolidinones has been reviewed for its potential as anticancer agents, focusing on their synthesis and structure-activity relationships.[1]

Receptor Modulation: Derivatives of the related compound imidazoline have been shown to bind to α1- and α2-adrenergic receptors, as well as imidazoline I1 and I2 receptors.[4] For example, 2-naphthaldehyde N-(imidazolidin-2-ylidene)hydrazone exhibits significant affinity for both α2-adrenergic and imidazoline I1 receptors.[4] This suggests that imidazolidin-2-one derivatives could also be designed to target specific receptor systems.

Synthesis of Imidazolidin-2-one Derivatives

The synthesis of imidazolidin-2-ones is well-documented, with numerous methods developed for their construction. A common approach involves the cyclization of 1,2-diamines with phosgene or phosgene equivalents like carbonyldiimidazole (CDI).[1][5] Other innovative methods include palladium-catalyzed carboamination of N-allylureas and cycloaddition reactions.[5][6] These synthetic strategies allow for the creation of a diverse library of substituted imidazolidin-2-ones for biological screening.

Potential Mechanisms of Action and Signaling Pathways

While no specific mechanism of action is documented for this compound, the broader class of biologically active small molecules often exerts its effects by modulating key signaling pathways involved in cell proliferation, survival, and differentiation. Based on the activities of other imidazolidinone derivatives, potential (but speculative) mechanisms could involve the modulation of pathways such as:

  • Receptor Tyrosine Kinase (RTK) Pathways: Many anticancer drugs target RTKs like EGFR, which are crucial for cell growth and proliferation.

  • PI3K/AKT/mTOR Pathway: This is a central pathway in regulating cell survival, growth, and metabolism, and its dysregulation is common in cancer.[7][8]

  • MAPK/ERK Pathway: This pathway is involved in transmitting signals from the cell surface to the nucleus to control gene expression and cell division.[7]

  • JAK/STAT Pathway: This pathway is critical for cytokine signaling and is often implicated in inflammatory diseases and cancers.[8][9]

To determine the actual mechanism of action for this compound, a series of experiments would be required. The following section outlines a hypothetical experimental workflow.

Hypothetical Experimental Workflow for Elucidating the Mechanism of Action

Given the lack of specific data, the following represents a potential experimental workflow to investigate the mechanism of action of this compound.

G cluster_0 Initial Screening & Target Identification cluster_1 Target Validation & Pathway Analysis cluster_2 In Vivo Studies Phenotypic_Screening Phenotypic Screening (e.g., cell viability, proliferation assays) Target_Identification Target Identification (e.g., affinity chromatography, proteomics) Phenotypic_Screening->Target_Identification Identify biological effect Target_Validation Target Validation (e.g., siRNA, CRISPR) Target_Identification->Target_Validation Putative target(s) identified Pathway_Analysis Signaling Pathway Analysis (e.g., Western blot, reporter assays) Target_Validation->Pathway_Analysis Confirm target engagement In_Vivo_Models In Vivo Models (e.g., animal models of disease) Pathway_Analysis->In_Vivo_Models Mechanism elucidated Efficacy_Toxicity Efficacy and Toxicity Studies In_Vivo_Models->Efficacy_Toxicity Evaluate therapeutic potential

Caption: A hypothetical workflow for determining the mechanism of action of a novel compound.

Detailed Methodologies for Key Experiments

1. Cell Viability and Proliferation Assays:

  • Protocol: Cancer cell lines (e.g., from NCI-60 panel) would be seeded in 96-well plates and treated with varying concentrations of this compound. After a set incubation period (e.g., 72 hours), cell viability would be assessed using assays like MTT or CellTiter-Glo. Proliferation could be measured using BrdU incorporation or Ki-67 staining.

  • Data Presentation: The results would be presented as dose-response curves to determine the IC50 (half-maximal inhibitory concentration) for each cell line.

2. Target Identification using Affinity Chromatography:

  • Protocol: this compound would be immobilized on a solid support (e.g., sepharose beads). A lysate from responsive cells would be passed over the column. Proteins that bind to the compound would be eluted and identified using mass spectrometry.

3. Western Blot Analysis for Signaling Pathway Modulation:

  • Protocol: Cells would be treated with the compound for various time points. Cell lysates would be collected, and proteins separated by SDS-PAGE. Specific antibodies would be used to probe for the phosphorylation status and total levels of key proteins in relevant signaling pathways (e.g., p-AKT, AKT, p-ERK, ERK).

Due to the absence of specific experimental data for this compound in the current literature, quantitative data tables cannot be provided. The information presented here is based on the broader family of imidazolidin-2-one compounds and serves as a foundational guide for future research into this specific molecule.

References

Spectroscopic and Structural Elucidation of 1-(3-Aminopropyl)imidazolidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(3-Aminopropyl)imidazolidin-2-one, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide also outlines the experimental protocols for acquiring this data and presents a logical workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. Below are the predicted ¹H and ¹³C NMR data for this compound.

1.1. ¹H NMR Data

The proton NMR spectrum provides information about the number of different types of protons and their neighboring protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 4.80br s1HNH (ring)
~ 3.25t2HCH₂ -N (ring)
~ 3.20t2HN-CH₂ -CH₂
~ 3.15t2HCH₂ -N (ring)
~ 2.70t2HCH₂ -NH₂
~ 1.70quint2HCH₂-CH₂ -CH₂
~ 1.30br s2HNH₂

1.2. ¹³C NMR Data

The carbon-13 NMR spectrum gives insight into the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
~ 165.0C =O
~ 49.0C H₂-N (ring)
~ 41.0N-C H₂-CH₂
~ 40.0C H₂-NH₂
~ 38.0C H₂-N (ring)
~ 31.0CH₂-C H₂-CH₂

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum shows absorption bands corresponding to the vibrational frequencies of the bonds.

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3250Strong, BroadN-H stretch (amine and amide)
2940 - 2850MediumC-H stretch (aliphatic)
~ 1680StrongC=O stretch (urea)
~ 1560MediumN-H bend (amine)
~ 1470MediumC-H bend (scissoring)
~ 1250MediumC-N stretch

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

m/zInterpretation
143.11[M]⁺ (Molecular Ion)
126[M - NH₃]⁺
100[M - C₂H₅N]⁺
86[M - C₃H₇N₂]⁺
57[C₃H₇N]⁺
44[C₂H₆N]⁺

Experimental Protocols

4.1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse width, acquisition time, and relaxation delay.

  • Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

4.2. IR Spectroscopy

  • Sample Preparation:

    • KBr Pellet Method: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[1] Press the mixture into a thin, transparent pellet using a hydraulic press.[1]

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[1]

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.

    • Place the sample in the FTIR spectrometer and record the sample spectrum.[2] The instrument software will automatically subtract the background spectrum.

    • Spectra are typically acquired in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[2]

4.3. Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[3] Further dilute an aliquot of this solution to a final concentration of about 10-100 µg/mL.[3]

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment the molecular ion and analyze the resulting fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_elucidation Structure Elucidation Prep Compound Synthesis and Purification NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Process Data Processing and Spectral Analysis NMR->Process IR->Process MS->Process Elucidate Structure Confirmation and Verification Process->Elucidate Final_Report Final_Report Elucidate->Final_Report Final Report

Caption: Workflow for the spectroscopic characterization of this compound.

References

A Technical Guide to the Solubility and Stability of 1-(3-Aminopropyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available literature and databases lack specific quantitative solubility and stability data for 1-(3-Aminopropyl)imidazolidin-2-one. This guide provides a framework of recommended experimental protocols and data presentation formats based on general principles for analogous chemical structures, such as amines and heterocyclic compounds, to enable researchers to generate this critical data.

Introduction

This compound is a heterocyclic compound featuring a substituted imidazolidin-2-one ring. The presence of a primary amine and a cyclic urea (imidazolidinone) moiety suggests a distinct physicochemical profile that is crucial for its application in drug development and other scientific research. The primary amine group is expected to confer basicity and influence its solubility in acidic media, while the polar urea component may contribute to its aqueous solubility. Understanding the solubility and stability of this molecule is a prerequisite for formulation development, pharmacokinetic studies, and ensuring its quality and efficacy over time.

This technical guide outlines standardized methodologies for determining the key solubility and stability characteristics of this compound.

Solubility Profile

The solubility of a compound is a critical parameter that influences its absorption and bioavailability. The presence of the aminopropyl side chain and the polar imidazolidin-2-one ring suggests that this compound is likely soluble in aqueous and polar organic solvents. Because amines are basic, they can react with acids to form more soluble amine salts[1]. The following sections detail the protocols to quantitatively determine its solubility.

Experimental Protocol: Equilibrium Solubility Determination

This protocol describes the shake-flask method, a standard approach for determining the equilibrium solubility of a compound in various solvents.

Materials:

  • This compound

  • Selection of solvents: Deionized water, Phosphate-Buffered Saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, Ethanol, Methanol, Diethyl Ether[2].

  • Scintillation vials or test tubes

  • Orbital shaker with temperature control

  • Analytical balance

  • pH meter

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the selected solvent. The excess solid should be clearly visible.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C and 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the samples to stand to let the undissolved solid settle.

  • Centrifuge the samples to ensure complete separation of the solid from the solution.

  • Carefully extract an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

  • Perform the experiment in triplicate for each solvent and temperature condition.

Data Presentation: Solubility

Quantitative solubility data should be organized into a clear, tabular format for comparative analysis.

Solvent SystemTemperature (°C)Mean Solubility (mg/mL)Standard Deviation
Deionized Water25Data to be determinedData to be determined
Deionized Water37Data to be determinedData to be determined
PBS (pH 7.4)37Data to be determinedData to be determined
0.1 N HCl25Data to be determinedData to be determined
0.1 N NaOH25Data to be determinedData to be determined
Ethanol25Data to be determinedData to be determined
Visualization: Solubility Testing Workflow

The following diagram illustrates the general workflow for determining the equilibrium solubility of the compound.

G start Start: Solubility Assay add_excess Add excess compound to various solvents start->add_excess agitate Agitate at constant T (e.g., 24-48h) add_excess->agitate separate Centrifuge to separate undissolved solid agitate->separate aliquot Extract supernatant aliquot separate->aliquot dilute Dilute aliquot for analysis aliquot->dilute analyze Quantify concentration (e.g., HPLC) dilute->analyze end End: Report Solubility Data analyze->end

Workflow for Equilibrium Solubility Determination.

Stability Profile

Stability testing is essential to determine the re-test period for an active substance or the shelf life for a finished product. It provides evidence on how the quality of the substance varies over time under the influence of environmental factors such as temperature, humidity, and light.

Experimental Protocol: Forced Degradation and Long-Term Stability

This protocol is based on the International Council for Harmonisation (ICH) guidelines and involves both forced degradation (stress testing) and formal stability studies[3][4].

A. Forced Degradation (Stress Testing): Stress testing helps identify likely degradation products and establish the intrinsic stability of the molecule[3][4].

  • Acid/Base Hydrolysis: Dissolve the compound in 0.1 N HCl and 0.1 N NaOH. Store solutions at elevated temperatures (e.g., 60°C) for a defined period (e.g., up to 7 days).

  • Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and store at room temperature. The reaction of boronic acids with hydrogen peroxide has been shown to be a potential degradation pathway for similar compounds[5].

  • Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80°C) in a controlled oven.

  • Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis: At specified time points, analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

B. Long-Term and Accelerated Stability Study: This study evaluates the stability of the substance under recommended storage conditions[3][6].

  • Batch Selection: Use at least three primary batches for the study[4][7].

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-Term: Test every 3 months for the first year, every 6 months for the second year, and annually thereafter[3].

    • Accelerated: A minimum of three time points, including initial, 3 months, and 6 months[3].

  • Analysis: At each pull point, test the samples for appearance, assay, degradation products, and other relevant physical and chemical properties.

Data Presentation: Stability

Stability data should be presented in a comprehensive table that tracks changes over time under various conditions.

Table 2a: Forced Degradation Results

Condition Duration Assay of Parent (%) Major Degradants (% Peak Area)
0.1 N HCl, 60°C 7 days Data to be determined Data to be determined
0.1 N NaOH, 60°C 7 days Data to be determined Data to be determined
3% H₂O₂, RT 24 hours Data to be determined Data to be determined
Solid, 80°C 14 days Data to be determined Data to be determined

| Photostability | 1.2M lux-hr | Data to be determined | Data to be determined |

Table 2b: Long-Term Stability at 25°C / 60% RH

Time Point Assay (%) Total Impurities (%) Appearance
0 Months Data to be determined Data to be determined Data to be determined
3 Months Data to be determined Data to be determined Data to be determined
6 Months Data to be determined Data to be determined Data to be determined

| 12 Months | Data to be determined | Data to be determined | Data to be determined |

Visualization: Stability Testing Logical Flow

This diagram outlines the logical progression of a comprehensive stability testing program.

G start Start: Stability Program stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress identify Identify Degradation Products & Pathways stress->identify method_dev Develop Stability- Indicating Method identify->method_dev formal Formal Stability Study (≥3 Batches) method_dev->formal long_term Long-Term Conditions (e.g., 25°C/60%RH) formal->long_term accelerated Accelerated Conditions (e.g., 40°C/75%RH) formal->accelerated analyze Analyze at Time Points (Assay, Impurities) long_term->analyze accelerated->analyze end End: Establish Shelf Life & Storage Conditions analyze->end

Logical Flow for a Comprehensive Stability Program.

Potential Degradation Pathways

While specific degradation data is unavailable, the chemical structure of this compound suggests potential areas of instability. The imidazolidin-2-one ring, a cyclic urea, could be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening to form an ethylenediamine derivative. The primary amine is susceptible to oxidation. Forced degradation studies are critical to confirm these hypothetical pathways and identify any unknown degradation products.

References

An In-depth Technical Guide to 1-(3-Aminopropyl)imidazolidin-2-one and its Chemical Class

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches for the specific compound "1-(3-Aminopropyl)imidazolidin-2-one" (CAS No. 334971-94-7) have yielded limited specific data. This guide provides a comprehensive overview of the imidazolidin-2-one scaffold, including general synthesis methodologies, known biological activities of related compounds, and a proposed synthetic route for the target molecule based on established chemical principles. The information presented herein is intended to serve as a foundational resource for researchers interested in this chemical class.

Introduction to Imidazolidin-2-ones

Imidazolidin-2-ones, also known as ethyleneureas, are five-membered heterocyclic compounds containing a cyclic urea moiety. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. The imidazolidin-2-one core can serve as a versatile scaffold for the synthesis of compounds with a wide range of pharmacological activities, including antiviral, antimicrobial, and anticancer properties. Furthermore, these compounds are valuable synthetic intermediates for the preparation of vicinal diamines.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/Characteristic
Molecular Formula C₆H₁₃N₃O
Molecular Weight 143.19 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in polar solvents
CAS Number 334971-94-7[1]

Synthesis of Imidazolidin-2-ones: General Methodologies

The synthesis of the imidazolidin-2-one ring system can be achieved through several established methods. The choice of a particular synthetic route often depends on the desired substitution pattern on the ring.

Cyclization of 1,2-Diamines with Carbonylating Agents

A common and versatile method for the synthesis of imidazolidin-2-ones involves the reaction of a 1,2-diamine with a carbonylating agent. Phosgene or its safer equivalents, such as carbonyldiimidazole (CDI), are frequently employed for this cyclization.

Experimental Protocol (General):

  • Dissolution: The substituted 1,2-diamine is dissolved in an appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Addition of Carbonylating Agent: The carbonylating agent (e.g., CDI) is added portion-wise to the stirred solution at a controlled temperature (often 0 °C to room temperature).

  • Reaction: The reaction mixture is stirred for a period ranging from a few hours to overnight, allowing for the cyclization to complete.

  • Work-up: The reaction mixture is typically washed with water and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by a suitable method, such as recrystallization or column chromatography, to yield the pure imidazolidin-2-one.

G Diamine 1,2-Diamine Intermediate Carbamoyl Intermediate Diamine->Intermediate Reaction CDI Carbonylating Agent (e.g., CDI) CDI->Intermediate Solvent Aprotic Solvent Solvent->Diamine Product Imidazolidin-2-one Intermediate->Product Cyclization

Synthesis of Imidazolidin-2-one via Diamine Cyclization.

Proposed Synthesis of this compound

Based on the general methodologies, a plausible synthetic route for this compound would involve the cyclization of N-(3-aminopropyl)ethane-1,2-diamine with a carbonylating agent. The starting diamine itself can be synthesized from commercially available precursors.

Step 1: Synthesis of N-(3-aminopropyl)ethane-1,2-diamine

A potential route to this triamine involves the reaction of ethylenediamine with a protected 3-aminopropanal derivative followed by reduction, or through other established amination protocols.

Step 2: Cyclization to form this compound

The synthesized triamine, with the primary amines of the ethylenediamine moiety being more nucleophilic, would then be reacted with a carbonylating agent like CDI. The terminal primary amine of the propyl chain would likely need to be protected during this step to prevent side reactions.

G cluster_0 Step 1: Triamine Synthesis cluster_1 Step 2: Cyclization Ethylenediamine Ethylenediamine N-(3-aminopropyl)ethane-1,2-diamine N-(3-aminopropyl)ethane-1,2-diamine Ethylenediamine->N-(3-aminopropyl)ethane-1,2-diamine Reaction with protected 3-aminopropanal derivative Protected Intermediate Protected Intermediate N-(3-aminopropyl)ethane-1,2-diamine->Protected Intermediate Protection of terminal amine This compound This compound Protected Intermediate->this compound Cyclization with CDI, then deprotection

Proposed Synthesis of this compound.

Potential Biological Activity and Applications

While no specific biological data exists for this compound, the imidazolidin-2-one scaffold is a well-established pharmacophore. Derivatives have shown a broad spectrum of biological activities.

Table 2: Reported Biological Activities of Imidazolidin-2-one Derivatives

Biological ActivityDescription
Antiviral Some derivatives have shown potent activity against viruses such as HIV.
Antimicrobial Activity against various strains of bacteria and fungi has been reported.
Anticancer Certain substituted imidazolidin-2-ones have demonstrated cytotoxic effects against cancer cell lines.
Enzyme Inhibition The scaffold can be tailored to inhibit specific enzymes involved in disease pathways.

The presence of a primary amine on the propyl side chain of this compound introduces a basic center and a point for further functionalization. This could potentially modulate the pharmacokinetic and pharmacodynamic properties of the molecule and allow for its conjugation to other molecules of interest.

Conclusion

This compound represents an under-explored molecule within the broader, pharmacologically significant class of imidazolidin-2-ones. While direct experimental data for this specific compound is scarce, this guide provides a framework for its potential synthesis and highlights the possible biological activities based on its structural features. Further research into the synthesis and biological evaluation of this and related compounds is warranted to explore their potential in drug discovery and development. The methodologies and proposed synthetic pathway described herein offer a starting point for researchers venturing into this area of chemical space.

References

"physical characteristics of 1-(3-Aminopropyl)imidazolidin-2-one"

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the physical characteristics of 1-(3-Aminopropyl)imidazolidin-2-one. Following a comprehensive review of available scientific literature and chemical databases, it has been determined that there is a significant lack of publicly accessible data regarding the specific physical and chemical properties of this compound.

Compound Identification

  • Chemical Name: this compound

  • CAS Number: 334971-94-7

  • Molecular Formula: C₆H₁₃N₃O[1]

Due to the absence of experimental data, a detailed summary of physical characteristics such as melting point, boiling point, density, and solubility cannot be provided at this time. Similarly, spectral data (NMR, IR, Mass Spectrometry) and detailed experimental protocols for the characterization of this specific molecule are not available in the public domain.

General Synthesis of N-Substituted Imidazolidin-2-ones

While specific protocols for this compound are not documented, the synthesis of N-substituted imidazolidin-2-ones can be achieved through several established methodologies.[2][3][4][5][6] A common and fundamental approach involves the cyclization of an appropriately substituted 1,2-diamine with a carbonylating agent.

A generalized workflow for the synthesis of a 1-substituted imidazolidin-2-one is presented below. This process typically starts with a protected or selectively reactive diamine to achieve the desired substitution pattern.

G cluster_reactants Reactants cluster_process Process cluster_product Product R_diamine N-Substituted 1,2-Diamine reaction Cyclization Reaction R_diamine->reaction carbonyl_source Carbonylating Agent (e.g., Phosgene, CDI, Urea) carbonyl_source->reaction product 1-Substituted Imidazolidin-2-one reaction->product Formation of cyclic urea

Generalized synthesis of a 1-substituted imidazolidin-2-one.

Methodological Considerations for Synthesis

The synthesis of N-substituted imidazolidin-2-ones can be approached through various routes, each with its own advantages and limitations:

  • From 1,2-Diamines: The most direct method involves the reaction of a 1,2-diamine with a carbonylating agent such as phosgene, triphosgene, carbonyldiimidazole (CDI), or dialkyl carbonates.[4][6] The choice of the carbonyl source and reaction conditions can be optimized to improve yield and purity.

  • From N-Allylureas: A palladium-catalyzed intramolecular carboamination of N-allylureas with aryl or alkenyl bromides provides a pathway to more complex substituted imidazolidin-2-ones.[5] This method allows for the formation of C-C and C-N bonds in a single step.

  • Multi-component Reactions: One-pot synthesis strategies involving the condensation of multiple starting materials, such as an aldehyde, a diamine, and a carbonyl source, can offer an efficient route to substituted imidazolidin-2-ones.[6]

  • Intramolecular Cyclization: Substituted ureas containing a leaving group at an appropriate position can undergo intramolecular cyclization to form the imidazolidin-2-one ring.[3]

Experimental Protocol for a Generic Synthesis of a 1-Aryl-imidazolidin-2-one:

The following is a representative, generalized protocol based on the cyclization of an N-(2-chloroethyl)urea derivative, adapted from the synthesis of similar structures.[2]

  • Dissolution: The starting N-Aryl-N'-(2-chloroethyl)urea is dissolved in a suitable solvent such as acetonitrile.

  • Addition of Base: A base, for example, cesium carbonate, is added to the reaction mixture.

  • Reaction: The mixture is heated to reflux and stirred for a period of time, typically several hours, to facilitate the intramolecular cyclization.

  • Work-up: After cooling, the reaction mixture is filtered to remove inorganic salts. The solvent is then removed from the filtrate under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization from an appropriate solvent to yield the 1-Aryl-imidazolidin-2-one.

It is important to note that the specific reaction conditions, including solvent, base, temperature, and reaction time, would need to be optimized for the synthesis of this compound. The synthesis would likely require the use of protecting groups for the terminal amino group on the propyl chain.

Conclusion

While this compound is commercially available from some suppliers, there is a notable absence of published data regarding its physical and chemical properties. Researchers and drug development professionals interested in this compound will likely need to perform their own analytical characterization to determine key parameters such as melting point, boiling point, solubility, and spectral characteristics. The synthesis can likely be achieved through established methods for N-substituted imidazolidin-2-ones, followed by appropriate purification and characterization.

References

An In-depth Technical Guide to the Synthesis Precursors for 1-(3-Aminopropyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic precursors and methodologies for the preparation of 1-(3-Aminopropyl)imidazolidin-2-one, a valuable building block in medicinal chemistry and drug development. The synthesis of this molecule can be approached through several strategic pathways, primarily involving the formation of a key urea intermediate followed by cyclization, or the functionalization of a pre-formed imidazolidin-2-one ring. This document outlines two primary synthetic routes, complete with proposed experimental protocols, quantitative data, and logical workflow diagrams.

Introduction

This compound is a bifunctional molecule featuring a reactive primary amine and a cyclic urea moiety. This unique combination of functional groups makes it an attractive starting material for the synthesis of a diverse range of compounds with potential therapeutic applications. The strategic selection of precursors is critical for an efficient and scalable synthesis. The following sections detail two plausible and chemically sound approaches to synthesize the target molecule.

Synthetic Route 1: Synthesis via a Protected Urea Intermediate and Subsequent Cyclization

This route focuses on the initial construction of a linear urea precursor containing the necessary carbon skeleton and functional groups, followed by an intramolecular cyclization to form the imidazolidin-2-one ring. To prevent unwanted side reactions, the primary amine of the aminopropyl group is protected, typically with a tert-butoxycarbonyl (Boc) group, which can be readily removed under acidic conditions in the final step.

Logical Workflow for Synthetic Route 1

Synthetic Route 1 cluster_0 Step 1: Synthesis of Protected Diamine cluster_1 Step 2: Urea Formation cluster_2 Step 3: Cyclization and Deprotection A 1,3-Diaminopropane C N-(3-Aminopropyl)carbamic acid tert-butyl ester A->C Protection B Di-tert-butyl dicarbonate (Boc)2O B->C E tert-Butyl (3-isocyanatopropyl)carbamate C->E Isocyanate Formation D Triphosgene or CDI D->E G N-(2-Hydroxyethyl)-N'-(3-(tert- butoxycarbonylamino)propyl)urea E->G Urea Formation F Ethanolamine F->G I tert-Butyl (3-(2-oxoimidazolidin-1- yl)propyl)carbamate G->I Intramolecular Cyclization H Cyclization (e.g., MsCl, Et3N) H->I K This compound I->K Boc Deprotection J Deprotection (e.g., TFA or HCl) J->K

Caption: Workflow for the synthesis of this compound via a protected urea intermediate.

Experimental Protocols for Synthetic Route 1

Step 1: Synthesis of N-(3-Aminopropyl)carbamic acid tert-butyl ester

This initial step involves the selective protection of one of the amino groups of 1,3-diaminopropane.

  • Methodology: To a cooled (0 °C) solution of 1,3-diaminopropane (10.0 g, 135 mmol) in dichloromethane (DCM, 200 mL), a solution of di-tert-butyl dicarbonate (5.9 g, 27 mmol) in DCM (50 mL) is added dropwise over 1 hour. The reaction mixture is allowed to warm to room temperature and stirred for 18 hours. The resulting precipitate is removed by filtration. The filtrate is washed sequentially with saturated aqueous sodium bicarbonate (3 x 100 mL), water (2 x 100 mL), and brine (100 mL). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product as an oil.[1]

ParameterValue
Reactants1,3-Diaminopropane, (Boc)2O
SolventDichloromethane (DCM)
Reaction Temperature0 °C to Room Temperature
Reaction Time18 hours
Yield Approximately 84%

Step 2: Synthesis of N-(2-Hydroxyethyl)-N'-(3-(tert-butoxycarbonylamino)propyl)urea

The protected diamine is converted to an isocyanate, which then reacts with ethanolamine to form the urea intermediate.

  • Methodology: The protected diamine from Step 1 can be converted to tert-butyl (3-isocyanatopropyl)carbamate by reacting with a phosgene equivalent such as triphosgene or carbonyldiimidazole (CDI). The resulting isocyanate is then reacted with ethanolamine. In a typical procedure, a solution of ethanolamine (1.0 eq) in a suitable aprotic solvent like tetrahydrofuran (THF) is added dropwise to a solution of tert-butyl (3-isocyanatopropyl)carbamate (1.0 eq) in THF at 0 °C. The reaction is typically stirred at room temperature overnight. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.[2]

ParameterValue
Reactantstert-Butyl (3-isocyanatopropyl)carbamate, Ethanolamine
SolventTetrahydrofuran (THF)
Reaction Temperature0 °C to Room Temperature
Reaction TimeOvernight
Yield High (specific yield not reported)

Step 3: Cyclization to form tert-Butyl (3-(2-oxoimidazolidin-1-yl)propyl)carbamate

The linear urea precursor undergoes an intramolecular cyclization to form the imidazolidin-2-one ring. This is often achieved by activating the hydroxyl group.

  • Methodology: The N-(2-hydroxyethyl)-N'-(3-(tert-butoxycarbonylamino)propyl)urea (1.0 eq) is dissolved in a suitable solvent such as DCM or THF. Triethylamine (2.2 eq) is added, and the solution is cooled to 0 °C. Methanesulfonyl chloride (MsCl, 1.1 eq) is then added dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature overnight. The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography.

ParameterValue
ReactantsN-(2-Hydroxyethyl)-N'-(3-(Boc-amino)propyl)urea, MsCl, Et3N
SolventDichloromethane (DCM) or THF
Reaction Temperature0 °C to Room Temperature
Reaction TimeOvernight
Yield Moderate to High

Step 4: Deprotection to yield this compound

The final step is the removal of the Boc protecting group to yield the target primary amine.

  • Methodology: The protected imidazolidinone from Step 3 is dissolved in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) or a solution of HCl in dioxane. The reaction is stirred at room temperature for 1-2 hours. The solvent and excess acid are removed under reduced pressure. The residue is then neutralized with a base such as sodium bicarbonate or an ion-exchange resin to afford the final product.

ParameterValue
Reactantstert-Butyl (3-(2-oxoimidazolidin-1-yl)propyl)carbamate, TFA or HCl
SolventDichloromethane (DCM) or Dioxane
Reaction TemperatureRoom Temperature
Reaction Time1-2 hours
Yield Typically quantitative

Synthetic Route 2: N-Alkylation of 1-(2-Hydroxyethyl)imidazolidin-2-one

This alternative approach utilizes a commercially available starting material, 1-(2-hydroxyethyl)imidazolidin-2-one, and introduces the aminopropyl side chain through an N-alkylation reaction. The primary amine of the alkylating agent must be protected to avoid self-condensation and other side reactions. The phthalimide group is a suitable protecting group for this purpose as it is stable to the alkylation conditions and can be removed under hydrazinolysis.

Logical Workflow for Synthetic Route 2

Synthetic Route 2 cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Deprotection A 1-(2-Hydroxyethyl)imidazolidin-2-one D 1-(2-(3-Phthalimidopropoxy)ethyl) imidazolidin-2-one A->D O-Alkylation B N-(3-Bromopropyl)phthalimide B->D C Base (e.g., NaH) C->D F This compound D->F Phthalimide Deprotection E Hydrazine E->F

Caption: Workflow for the synthesis of this compound via N-alkylation.

Experimental Protocols for Synthetic Route 2

Step 1: Synthesis of 1-(2-(3-Phthalimidopropoxy)ethyl)imidazolidin-2-one

This step involves the O-alkylation of the hydroxyl group of 1-(2-hydroxyethyl)imidazolidin-2-one with a protected 3-halopropylamine.

  • Methodology: To a solution of 1-(2-hydroxyethyl)imidazolidin-2-one (1.0 eq) in anhydrous dimethylformamide (DMF), sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes at room temperature. A solution of N-(3-bromopropyl)phthalimide (1.1 eq) in DMF is then added dropwise. The reaction mixture is heated to 60-80 °C and stirred overnight. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

ParameterValue
Reactants1-(2-Hydroxyethyl)imidazolidin-2-one, N-(3-Bromopropyl)phthalimide, NaH
SolventDimethylformamide (DMF)
Reaction Temperature60-80 °C
Reaction TimeOvernight
Yield Moderate to Good

Step 2: Deprotection to yield this compound

The final step is the removal of the phthalimide protecting group using hydrazine.

  • Methodology: The protected intermediate from Step 1 is dissolved in ethanol. Hydrazine hydrate (2-5 eq) is added, and the mixture is refluxed for 2-4 hours. The reaction mixture is cooled to room temperature, and the precipitated phthalhydrazide is removed by filtration. The filtrate is concentrated under reduced pressure. The residue is taken up in water, acidified with HCl, and washed with DCM to remove any remaining impurities. The aqueous layer is then basified with NaOH and extracted with a suitable organic solvent like chloroform or a chloroform/isopropanol mixture. The combined organic extracts are dried and concentrated to give the final product.

ParameterValue
Reactants1-(2-(3-Phthalimidopropoxy)ethyl)imidazolidin-2-one, Hydrazine hydrate
SolventEthanol
Reaction TemperatureReflux
Reaction Time2-4 hours
Yield Generally High

Conclusion

This technical guide has detailed two robust synthetic pathways for the preparation of this compound. Route 1, proceeding through a protected urea intermediate, offers a convergent approach that builds the molecule from simple starting materials. Route 2 provides a more linear synthesis starting from a commercially available imidazolidin-2-one derivative. The choice of route will depend on factors such as the availability of starting materials, scalability, and the desired purity of the final product. The provided experimental protocols and workflow diagrams offer a comprehensive resource for researchers and professionals in the field of drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for 1-(3-Aminopropyl)imidazolidin-2-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Aminopropyl)imidazolidin-2-one is a versatile bifunctional molecule that incorporates a reactive primary amine and a cyclic urea scaffold. The imidazolidin-2-one moiety is a common structural motif in a variety of biologically active compounds and approved drugs.[1][2] The presence of the aminopropyl side chain provides a convenient handle for derivatization, allowing for its incorporation into larger molecules as a linker or as a pharmacophoric element. These application notes provide an overview of the potential uses of this compound in organic synthesis, with a focus on reactions involving the primary amino group.

Key Applications

The primary amino group of this compound is a nucleophilic center that can readily participate in a variety of common organic transformations. This allows for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science. Key applications include:

  • Amide Bond Formation: Reaction with carboxylic acids, acyl chlorides, or activated esters to form amide linkages. This is a fundamental transformation for building complex molecules, including peptides and small molecule inhibitors.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates to generate urea or thiourea derivatives, respectively. These functional groups are prevalent in many kinase inhibitors and other therapeutic agents.[3][4]

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

  • Sulfonamide Synthesis: Reaction with sulfonyl chlorides to produce sulfonamides, another important functional group in medicinal chemistry.

Data Presentation

The following tables provide a framework for summarizing quantitative data for the key reactions of this compound. Researchers should populate these tables with their experimental data for easy comparison of different reaction conditions.

Table 1: Amide Coupling Reactions

EntryCarboxylic Acid/Acyl ChlorideCoupling ReagentBaseSolventTemp (°C)Time (h)Yield (%)
1
2
3

Table 2: Urea Formation Reactions

EntryIsocyanateBase (if any)SolventTemp (°C)Time (h)Yield (%)
1
2
3

Experimental Protocols

The following are detailed, representative protocols for key reactions involving this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Amide Coupling with an Acyl Chloride

This protocol describes the reaction of this compound with an acyl chloride to form an N-substituted amide.[5][6][7]

Materials:

  • This compound

  • Acyl chloride of choice

  • Triethylamine (Et₃N) or other non-nucleophilic base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of the acyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Protocol 2: General Procedure for Urea Formation with an Isocyanate

This protocol outlines the synthesis of a urea derivative from this compound and an isocyanate.[8][9]

Materials:

  • This compound

  • Isocyanate of choice

  • Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Add a solution of the isocyanate (1.05 eq) in anhydrous THF dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is often rapid.

  • If a precipitate forms, this is likely the desired urea product.

  • Upon completion, if a precipitate has formed, collect the solid by filtration, wash with cold THF, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield the pure urea derivative.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the described synthetic transformations.

Amide_Coupling_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Amine This compound ReactionVessel Reaction in Anhydrous Solvent (e.g., DCM) Amine->ReactionVessel AcylChloride Acyl Chloride (R-COCl) AcylChloride->ReactionVessel Base Base (e.g., Et3N) Base->ReactionVessel Quench Quench with Water ReactionVessel->Quench Wash Wash with NaHCO3 (aq) & Brine Quench->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify AmideProduct N-Acyl Derivative Purify->AmideProduct

Caption: Workflow for Amide Coupling.

Urea_Formation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_product Product Amine This compound ReactionVessel Reaction in Anhydrous Solvent (e.g., THF) Amine->ReactionVessel Isocyanate Isocyanate (R-NCO) Isocyanate->ReactionVessel Isolation Filtration or Concentration ReactionVessel->Isolation Purify Recrystallization or Column Chromatography Isolation->Purify UreaProduct Urea Derivative Purify->UreaProduct

Caption: Workflow for Urea Formation.

References

Application Notes and Protocols for Reactions of 1-(3-Aminopropyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of 1-(3-aminopropyl)imidazolidin-2-one, a versatile building block for the synthesis of novel derivatives with potential applications in drug discovery and development. The primary amino group of the aminopropyl side chain offers a reactive handle for various chemical transformations, including N-acylation, N-alkylation, and reductive amination.

N-Acylation of this compound

N-acylation is a fundamental reaction to introduce amide functionalities, which are prevalent in many biologically active compounds. This protocol describes a general procedure for the acylation of this compound with an acid chloride.

Experimental Protocol:

A general procedure for the N-acylation of amines with acid chlorides is a widely used method in organic synthesis.[1]

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base (1.1-1.5 eq.), such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acyl Chloride Addition: Add the desired acyl chloride (1.0-1.2 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Representative Quantitative Data:
EntryAcyl ChlorideBase (eq.)SolventTime (h)Yield (%)
1Benzoyl chlorideTEA (1.2)DCM492
2Acetyl chlorideDIPEA (1.2)THF295
34-Chlorobenzoyl chlorideTEA (1.2)DCM688
4Cyclopropanecarbonyl chlorideDIPEA (1.2)THF590

Note: The data presented in this table is illustrative and based on typical yields for N-acylation reactions. Actual results may vary depending on the specific substrates and reaction conditions.

Experimental Workflow:

N_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve this compound and base in anhydrous solvent cool Cool to 0 °C start->cool add_acyl Add acyl chloride dropwise cool->add_acyl react Stir at room temperature (2-16 h) add_acyl->react quench Quench with NaHCO3 (aq) react->quench extract Extract with organic solvent quench->extract purify Dry, concentrate, and purify by chromatography extract->purify end end purify->end Isolated Product N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve this compound and base in polar aprotic solvent add_halide Add alkyl halide start->add_halide heat Heat and stir (4-24 h) add_halide->heat cool_filter Cool and filter heat->cool_filter extract Extract with organic solvent cool_filter->extract purify Wash, dry, concentrate, and purify extract->purify end end purify->end Isolated Product Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up and Purification start Dissolve amine and aldehyde in solvent stir1 Stir at room temperature (1-2 h) start->stir1 add_reductant Add reducing agent portion-wise stir1->add_reductant stir2 Stir at room temperature (2-12 h) add_reductant->stir2 quench Quench with H₂O or NH₄Cl (aq) stir2->quench extract Extract with organic solvent quench->extract purify Dry, concentrate, and purify extract->purify end end purify->end Isolated Product Drug_Discovery_Workflow cluster_synthesis Synthesis cluster_screening Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development start This compound reactions N-Acylation N-Alkylation Reductive Amination start->reactions library Library of Derivatives reactions->library hts High-Throughput Screening (e.g., Enzyme Inhibition, Receptor Binding) library->hts hit_id Hit Identification hts->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt admet ADMET Studies lead_opt->admet in_vivo In Vivo Efficacy admet->in_vivo candidate candidate in_vivo->candidate Drug Candidate

References

Application Notes and Protocols: The Imidazolidin-2-one Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A focus on the potential applications of 1-(3-Aminopropyl)imidazolidin-2-one and its analogs.

For Researchers, Scientists, and Drug Development Professionals.

Initial research indicates that while the imidazolidin-2-one core is a significant scaffold in medicinal chemistry, specific data and applications for this compound are not extensively documented in publicly available literature. Therefore, these application notes will focus on the broader class of imidazolidin-2-one derivatives, providing a comprehensive overview of their synthesis, biological activities, and therapeutic potential. This information serves as a foundational guide for researchers interested in exploring the potential of novel derivatives such as this compound.

The imidazolidin-2-one ring system is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds.[1][2][3] This five-membered heterocyclic motif, a cyclic urea, offers a rigid and versatile framework that can be readily functionalized to interact with a variety of biological targets. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antiviral, antimicrobial, anticancer, and antihypertensive properties.[1][4]

I. Key Medicinal Chemistry Applications of the Imidazolidin-2-one Scaffold

The imidazolidin-2-one scaffold is a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[5] Its derivatives have been investigated for a range of therapeutic applications:

  • Antiviral Agents: Imidazolidin-2-one derivatives have shown potent antiviral activity against a variety of viruses, including HIV, dengue, hepatitis C, and enteroviruses.[1] For instance, certain derivatives have been developed as CCR5 receptor antagonists, which can inhibit HIV entry into host cells.[1]

  • Antimicrobial Agents: The scaffold is a key component in the development of new antibiotics. Bis-cyclic imidazolidin-4-ones have been synthesized and shown to be effective against multidrug-resistant bacteria.[1] Other derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as yeasts and molds.[1]

  • Anticancer Agents: The imidazolidin-2-one core has been explored for its anticancer potential.[1] Derivatives have shown cytotoxic effects against various cancer cell lines, including liver, breast, and HepG2 cells.[1][3]

  • Cardiovascular Agents: The well-known ACE inhibitor, Imidapril, features the imidazolidin-2-one moiety, highlighting its application in treating hypertension.[2][3]

  • Central Nervous System (CNS) Agents: The scaffold is present in drugs targeting the CNS. For example, Emicerfont, a corticotropin-releasing factor 1 (CRF1) receptor antagonist, contains the imidazolidin-2-one structure and has been investigated for the treatment of anxiety and depression.[2][3]

II. Quantitative Data on Imidazolidin-2-one Derivatives

The following tables summarize the biological activity of various imidazolidin-2-one derivatives from the literature. This data can serve as a benchmark for the evaluation of novel compounds like this compound.

Table 1: Antibacterial Activity of Imidazolidin-2-one Analogs

CompoundTarget OrganismActivityReference
1,3-dihydro-2H-benzimidazol-2-one analog 6eStaphylococcus aureusHigh Activity (at 100 µg/mL)[6]
1,3-dihydro-2H-benzimidazol-2-one analog 6fStaphylococcus pyogenesHigh Activity (at 100 µg/mL)[6]
1,3-dihydro-2H-benzimidazol-2-one analog 6gEscherichia coliHigh Activity (at 100 µg/mL)[6]
1,3-dihydro-2H-benzimidazol-2-one analog 6gPseudomonas aeruginosaHigh Activity (at 100 µg/mL)[6]

Table 2: Anticancer Activity of Imidazolidin-2-one Derivatives

CompoundCell LineActivityReference
2-thioxo-4-imidazolidinone-derived compoundsHepG2Cytotoxic effects[1]
Imidazolidinone derivativesLiver CancerAnti-cancer activity[1]
Imidazolidinone derivativesBreast CancerAnti-cancer activity[1]

III. Experimental Protocols

Detailed methodologies for the synthesis and evaluation of imidazolidin-2-one derivatives are crucial for advancing research in this area.

Protocol 1: General Synthesis of 1,3-Disubstituted Imidazolidin-2-ones

This protocol describes a pseudo-multicomponent one-pot synthesis.[1]

Materials:

  • trans-(R,R)-diaminocyclohexane

  • Aromatic aldehyde (2 equivalents)

  • Sodium borohydride (NaBH₄)

  • Carbonyldiimidazole (CDI)

  • Methanol

  • Dichloromethane

Procedure:

  • Schiff Base Formation: In a round-bottom flask, dissolve trans-(R,R)-diaminocyclohexane in methanol. Add two equivalents of the desired aromatic aldehyde to the solution. Stir the mixture at room temperature for 2-4 hours to facilitate the in situ formation of the Schiff base.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride in small portions. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours to ensure complete reduction of the imine groups.

  • Cyclization: Remove the methanol under reduced pressure. Dissolve the resulting N,N'-dibenzyldiaminide intermediate in dichloromethane. Add one equivalent of carbonyldiimidazole (CDI) to the solution. Stir the reaction mixture at room temperature for 24 hours.

  • Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 1,3-disubstituted imidazolidin-2-one.

Protocol 2: In Vitro Antibacterial Activity Screening (Agar Well Diffusion Method)

This protocol is adapted from general antimicrobial screening procedures.[6]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient agar plates

  • Synthesized imidazolidin-2-one compounds

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

  • Solvent (e.g., DMSO) as a negative control

  • Sterile cork borer

Procedure:

  • Preparation of Inoculum: Prepare a fresh inoculum of the test bacteria in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard.

  • Plate Preparation: Using a sterile cotton swab, evenly streak the bacterial inoculum over the entire surface of a nutrient agar plate.

  • Well Creation: Use a sterile cork borer to create uniform wells (e.g., 6 mm in diameter) in the agar.

  • Compound Application: Add a specific concentration (e.g., 100 µg/mL) of the test compound solution to each well. Also, add the positive and negative controls to separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antibacterial activity.

IV. Diagrams and Workflows

The following diagrams illustrate key processes in the synthesis and application of imidazolidin-2-one derivatives.

G General Synthetic Pathway for 1,3-Disubstituted Imidazolidin-2-ones Diamine 1,2-Diamine SchiffBase Diimine (Schiff Base) Diamine->SchiffBase + Aldehyde Aldehyde Aldehyde (2 eq.) Aldehyde->SchiffBase ReducedDiamine N,N'-Disubstituted Diamine SchiffBase->ReducedDiamine + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->ReducedDiamine Imidazolidinone 1,3-Disubstituted Imidazolidin-2-one ReducedDiamine->Imidazolidinone + Cyclizing Agent CyclizingAgent Cyclizing Agent (e.g., CDI) CyclizingAgent->Imidazolidinone

Caption: Synthetic workflow for 1,3-disubstituted imidazolidin-2-ones.

G Drug Discovery Workflow for Imidazolidin-2-one Derivatives Scaffold Imidazolidin-2-one Scaffold Library Compound Library Synthesis Scaffold->Library Diversification Screening High-Throughput Screening (e.g., antibacterial, anticancer) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR studies) Hit->Lead Candidate Preclinical Candidate Lead->Candidate

Caption: Drug discovery process for imidazolidin-2-one based compounds.

G Potential Signaling Pathway Inhibition Receptor Cell Surface Receptor (e.g., CCR5) Signaling Intracellular Signaling Cascade Receptor->Signaling Activation Drug Imidazolidin-2-one Derivative Drug->Receptor Antagonist Response Cellular Response (e.g., Viral Entry, Proliferation) Signaling->Response

Caption: A potential mechanism of action for imidazolidin-2-one derivatives.

References

Application Notes and Protocols: 1-(3-Aminopropyl)imidazolidin-2-one as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Aminopropyl)imidazolidin-2-one is a versatile chiral auxiliary employed in asymmetric synthesis to control the stereochemical outcome of reactions. Its rigid, C2-symmetric backbone provides a well-defined chiral environment, leading to high levels of stereoselectivity in a variety of chemical transformations. The presence of a primary amine on the propyl side-chain offers a functional handle for attachment to solid supports or for further chemical modification. This document provides detailed application notes and experimental protocols for the use of this compound in asymmetric alkylation and aldol reactions.

The core principle behind the use of a chiral auxiliary is the temporary incorporation of a chiral moiety to guide the formation of a new stereocenter on a prochiral substrate.[1] The resulting diastereomers are then separable, and subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product.[1] Imidazolidin-2-ones, in particular, are noted for their stability and high degree of stereocontrol.[2]

Key Applications

The primary applications for this compound as a chiral auxiliary are in the diastereoselective alkylation and aldol reactions of N-acylated derivatives. These reactions are fundamental for the construction of chiral carboxylic acids, amino acids, and polyketide fragments, which are common motifs in biologically active molecules and pharmaceuticals.

Data Presentation

The following tables summarize the expected quantitative data for asymmetric reactions using N-acylated this compound as a chiral auxiliary. The data is based on results obtained with closely related imidazolidin-2-one and oxazolidinone auxiliaries, which are expected to exhibit similar reactivity and selectivity.[3][4]

Table 1: Asymmetric Alkylation of N-Acyl-1-(3-aminopropyl)imidazolidin-2-one Derivatives [4]

EntryAcyl GroupElectrophile (R-X)ProductYield (%)Diastereomeric Excess (de, %)
1PropionylBenzyl bromideN-Alkylated Imide85-95>99
2PropionylAllyl iodideN-Alkylated Imide80-90>99
3PropionylMethyl iodideN-Alkylated Imide75-85>99
4AcetylEthyl iodideN-Alkylated Imide80-90>98

Table 2: Diastereoselective Aldol Reaction of N-Acyl-1-(3-aminopropyl)imidazolidin-2-one Derivatives [3]

EntryAcyl GroupAldehydeProductYield (%)Diastereomeric Excess (de, %)
1PropionylIsobutyraldehydeβ-Hydroxy Imide70-80>99
2PropionylBenzaldehydeβ-Hydroxy Imide75-85>99
3AcetylAcetaldehydeβ-Hydroxy Imide65-75>98

Experimental Protocols

Note: The aminopropyl side-chain of the auxiliary should be protected (e.g., as a Boc-carbamate) prior to its use in the following protocols to avoid side reactions.

Protocol 1: N-Acylation of Boc-protected this compound

This procedure describes the attachment of an acyl group to the chiral auxiliary.

Materials:

  • Boc-protected this compound

  • Acyl chloride (e.g., propionyl chloride)

  • Triethylamine (Et3N)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve Boc-protected this compound (1.0 equiv) in anhydrous DCM under an inert atmosphere (e.g., argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 equiv) followed by a catalytic amount of DMAP.

  • Slowly add the acyl chloride (1.2 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-acylated auxiliary.

Diagram 1: N-Acylation Workflow

acylation_workflow start Dissolve Auxiliary in DCM cool Cool to 0 °C start->cool add_reagents Add Et3N and DMAP cool->add_reagents add_acyl_chloride Add Acyl Chloride add_reagents->add_acyl_chloride react Stir at RT (2-4h) add_acyl_chloride->react quench Quench with NaHCO3 react->quench workup Aqueous Workup quench->workup purify Column Chromatography workup->purify product N-Acylated Auxiliary purify->product alkylation_mechanism cluster_0 Enolate Formation cluster_1 Diastereoselective Alkylation N-Acyl Auxiliary N-Acyl Auxiliary Chelated (Z)-Enolate Chelated (Z)-Enolate N-Acyl Auxiliary->Chelated (Z)-Enolate  -78 °C, THF NaHMDS NaHMDS NaHMDS->Chelated (Z)-Enolate Alkylated Product Alkylated Product Chelated (Z)-Enolate->Alkylated Product Electrophilic Attack (less hindered face) Alkyl Halide (R-X) Alkyl Halide (R-X) Alkyl Halide (R-X)->Alkylated Product overall_workflow Auxiliary Chiral Auxiliary (Boc-protected) Acylation N-Acylation Auxiliary->Acylation Acylated_Aux N-Acylated Auxiliary Acylation->Acylated_Aux Asymmetric_Rxn Asymmetric Reaction (Alkylation or Aldol) Acylated_Aux->Asymmetric_Rxn Diastereomers Diastereomeric Mixture Asymmetric_Rxn->Diastereomers Separation Chromatographic Separation Diastereomers->Separation Pure_Diastereomer Pure Diastereomer Separation->Pure_Diastereomer Cleavage Auxiliary Cleavage Pure_Diastereomer->Cleavage Chiral_Product Enantiopure Product (Carboxylic Acid, etc.) Cleavage->Chiral_Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

References

Application Note and Protocols: Derivatization of 1-(3-Aminopropyl)imidazolidin-2-one for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The imidazolidin-2-one scaffold is a privileged core structure in medicinal chemistry, forming the basis of numerous FDA-approved drugs with a wide range of biological activities, including antiviral, antimicrobial, and anticancer properties.[1] The versatility of this heterocyclic system allows for the introduction of various substituents, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. 1-(3-Aminopropyl)imidazolidin-2-one is a particularly attractive starting material for generating a diverse chemical library for biological screening. The presence of a primary aliphatic amine provides a reactive handle for a multitude of chemical transformations, allowing for the systematic exploration of the chemical space around the core scaffold.

This application note provides detailed protocols for the derivatization of this compound via N-acylation and subsequent biological screening of the resulting library for potential anticancer and antibacterial activities.

Experimental Workflow

The overall workflow for the derivatization and biological screening of this compound is depicted below. The process begins with the parallel synthesis of a library of derivatives, followed by purification and characterization. The purified compounds are then subjected to primary in vitro biological screening assays to identify initial hits.

Experimental Workflow cluster_synthesis Synthesis and Purification cluster_screening Biological Screening start This compound derivatization Parallel N-Acylation start->derivatization reagents Acyl Chlorides / Carboxylic Acids reagents->derivatization purification Purification (e.g., Chromatography) derivatization->purification characterization Characterization (NMR, MS) purification->characterization library Derivative Library characterization->library cytotoxicity Anticancer Screening (MTT Assay) library->cytotoxicity antibacterial Antibacterial Screening (MIC Determination) library->antibacterial data_analysis Data Analysis (IC50 / MIC values) cytotoxicity->data_analysis antibacterial->data_analysis hit_id Hit Identification data_analysis->hit_id

Figure 1: General experimental workflow from synthesis to hit identification.

Protocols

Protocol 1: Synthesis of an N-Acyl Derivative Library

This protocol describes a general method for the synthesis of a small library of N-acyl derivatives of this compound using a variety of acyl chlorides.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Acyl chlorides (e.g., benzoyl chloride, acetyl chloride, 4-chlorobenzoyl chloride)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.2 mmol) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the respective acyl chloride (1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 10 mL of water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-acyl derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol details the procedure for evaluating the cytotoxic effects of the synthesized derivatives against human cancer cell lines, such as HepG-2 (liver cancer) and HCT-116 (colon cancer).[2][3]

Materials:

  • HepG-2 or HCT-116 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Synthesized derivatives dissolved in DMSO (10 mM stock solutions)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of culture medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the synthesized compounds and doxorubicin in culture medium (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL).

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with untreated cells (negative control) and cells treated with the vehicle (DMSO).

  • Incubate the plates for 48 hours at 37 °C.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 3: Antibacterial Activity Screening (MIC Determination)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria using a broth microdilution method.[4][5]

Materials:

  • Staphylococcus aureus (e.g., ATCC 29213) and Escherichia coli (e.g., ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Synthesized derivatives dissolved in DMSO (10 mg/mL stock solutions)

  • Ciprofloxacin (positive control)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the inoculum in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • In a 96-well plate, add 100 µL of MHB to each well.

  • Add 100 µL of the stock solution of the test compound to the first well and perform a two-fold serial dilution across the plate.

  • Add 100 µL of the diluted bacterial inoculum to each well.

  • Include a positive control (bacteria with ciprofloxacin), a negative control (broth only), and a growth control (bacteria in broth with DMSO).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation

The results of the biological screening can be summarized in tables for clear comparison.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDR GroupHepG-2 IC₅₀ (µM)HCT-116 IC₅₀ (µM)
API-01 -H (unmodified)> 100> 100
API-02 -C(O)CH₃85.2 ± 4.192.5 ± 5.3
API-03 -C(O)Ph45.7 ± 3.551.2 ± 4.8
API-04 -C(O)-4-Cl-Ph12.3 ± 1.118.9 ± 2.2
API-05 -C(O)-4-OCH₃-Ph38.6 ± 2.944.1 ± 3.7
Doxorubicin -0.8 ± 0.11.2 ± 0.2

Table 2: Antibacterial Activity of this compound Derivatives

Compound IDR GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
API-01 -H (unmodified)> 128> 128
API-02 -C(O)CH₃128> 128
API-03 -C(O)Ph64128
API-04 -C(O)-4-Cl-Ph1664
API-05 -C(O)-4-OCH₃-Ph32128
Ciprofloxacin -0.50.25

Visualizations

Hypothetical Signaling Pathway

The derivatization of this compound could lead to compounds that induce apoptosis in cancer cells, a common mechanism for anticancer drugs.[2][3] The diagram below illustrates a simplified apoptotic signaling pathway that could be investigated for hit compounds.

Apoptotic Signaling Pathway compound API Derivative (e.g., API-04) receptor Cell Surface Receptor (Hypothetical Target) compound->receptor caspase8 Caspase-8 Activation receptor->caspase8 bid Bid Cleavage to tBid caspase8->bid bax Bax/Bak Activation bid->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cytoc Cytochrome c Release mito->cytoc apaf1 Apoptosome Formation (Apaf-1, Caspase-9) cytoc->apaf1 caspase3 Caspase-3 Activation apaf1->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 2: A hypothetical apoptotic pathway targeted by active derivatives.

Structure-Activity Relationship (SAR) Logic

Based on the hypothetical data in Tables 1 and 2, a preliminary Structure-Activity Relationship (SAR) can be established. This logical diagram illustrates the key findings.

SAR Logic cluster_scaffold Core Scaffold cluster_derivatives Derivatization cluster_substituents Substituent Effects (R Group) cluster_activity Observed Biological Activity scaffold This compound acylation N-Acylation scaffold->acylation increases activity aliphatic Aliphatic (e.g., -C(O)CH₃) Weak Activity acylation->aliphatic aromatic Aromatic (e.g., -C(O)Ph) Moderate Activity acylation->aromatic ewg Aromatic with EWG (e.g., -4-Cl) Highest Activity aromatic->ewg improves potency edg Aromatic with EDG (e.g., -4-OCH₃) Reduced Activity aromatic->edg decreases potency activity Anticancer & Antibacterial ewg->activity

Figure 3: Logical flow of the preliminary Structure-Activity Relationship.

Conclusion

This compound serves as an excellent and versatile starting point for the generation of compound libraries for biological screening. The straightforward N-acylation protocols, combined with standard in vitro assays for anticancer and antibacterial activities, provide a robust platform for the discovery of novel therapeutic leads. The hypothetical data presented herein suggests that aromatic acyl groups, particularly those bearing electron-withdrawing substituents, may be a promising direction for further optimization. These protocols and the associated workflow can be readily adapted for a wide range of derivatization strategies and biological targets, underscoring the potential of this scaffold in drug discovery programs.

References

Application Notes and Protocols for 1-(3-Aminopropyl)imidazolidin-2-one in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Aminopropyl)imidazolidin-2-one is a bifunctional molecule featuring a primary amine and a cyclic urea (imidazolidin-2-one) moiety. While specific literature on its direct application in polymer chemistry is emerging, its structure suggests significant potential as a monomer, particularly as a chain extender in the synthesis of polyurethanes and polyureas. The presence of the imidazolidin-2-one ring can introduce unique properties to the polymer backbone, such as improved thermal stability, altered solubility, and potential for hydrogen bonding, thereby influencing the final material's mechanical and thermal properties.

These application notes provide a comprehensive overview of the hypothesized use of this compound as a chain extender in polyurethane synthesis, including detailed experimental protocols, data presentation, and workflow diagrams.

Application: Chain Extender in Polyurethane Synthesis

This compound can be employed as a chain extender in the synthesis of segmented polyurethanes. In this role, it reacts with isocyanate-terminated prepolymers to form the hard segment of the polyurethane, significantly influencing the polymer's properties. The primary amine group of this compound reacts with the isocyanate groups of a prepolymer, extending the polymer chain.[1][2] The imidazolidin-2-one group becomes a part of the polymer backbone and can contribute to the hard segment's properties through hydrogen bonding, potentially leading to improved mechanical strength and thermal stability.[1][3]

The general process for synthesizing a polyurethane elastomer using a chain extender involves two main steps: the formation of an isocyanate-terminated prepolymer and the subsequent chain extension.[4][5]

Logical Workflow for Polyurethane Synthesis

G cluster_0 Prepolymer Synthesis cluster_1 Chain Extension cluster_2 Characterization A Polyol (e.g., PTMG) C Isocyanate-Terminated Prepolymer A->C Reaction B Diisocyanate (e.g., MDI) B->C E Segmented Polyurethane C->E Reaction D This compound (Chain Extender) D->E F Polymer Characterization (FTIR, NMR, TGA, DSC, Mechanical Testing) E->F G cluster_reactants Reactants cluster_product Product Prepolymer_NCO Isocyanate Group (on Prepolymer) Urea_Linkage Urea Linkage (in Polymer Backbone) Prepolymer_NCO->Urea_Linkage Nucleophilic Attack API_NH2 Primary Amine Group (on this compound) API_NH2->Urea_Linkage

References

Application Note: Analytical Methods for the Quantification of 1-(3-Aminopropyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(3-Aminopropyl)imidazolidin-2-one is a chemical compound of interest in pharmaceutical development, potentially as an intermediate, impurity, or degradation product. Accurate and precise quantification of this analyte is crucial for quality control, stability studies, and safety assessments. This document provides a detailed overview of a recommended analytical method for the quantification of this compound, based on High-Performance Liquid Chromatography (HPLC) with UV detection. The protocols and data presented are based on established methods for structurally similar compounds, providing a robust starting point for method development and validation.

Quantitative Data Summary

The following table summarizes typical performance characteristics for a validated HPLC-UV method for the analysis of small polar molecules, providing target parameters for the quantification of this compound.

ParameterTarget ValueDescription
Linearity (r²) > 0.999The coefficient of determination for the calibration curve over the specified concentration range.
Limit of Detection (LOD) 0.03 µg/mLThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.1 µg/mLThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Accuracy (% Recovery) 98 - 102%The closeness of the measured value to the true value, determined by spike/recovery experiments.
Precision (%RSD) < 2.0%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
Specificity No interference at the retention time of the analyteThe ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Experimental Protocols

Recommended Method: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is proposed based on its wide applicability, robustness, and sensitivity for the analysis of organic molecules, including those with polar functional groups.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Purified water (18.2 MΩ·cm)

  • 0.45 µm membrane filters

2. Chromatographic Conditions

ParameterCondition
Column C18 Reverse Phase Column (e.g., Phenomenex Luna C18, 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 210 nm

3. Preparation of Standard Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase diluent (e.g., 5% Acetonitrile in water).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase diluent to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

4. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable diluent (e.g., mobile phase diluent) to achieve a theoretical concentration within the calibration range.

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm membrane filter before injection.

5. Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure no system contamination.

  • Inject the standard solutions in increasing order of concentration to establish the calibration curve.

  • Inject the prepared sample solutions.

  • Bracket the sample injections with check standards to ensure system stability.

6. Data Analysis

  • Integrate the peak area of this compound in the chromatograms.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock and Working Solutions) Injection Injection of Standards and Samples Standard_Prep->Injection Sample_Prep Sample Preparation (Weighing, Dissolution, Filtration) Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Chromatography Chromatographic Separation (C18 Column, Gradient Elution) Injection->Chromatography Detection UV Detection at 210 nm Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Logical_Relationship Analyte This compound Method Analytical Method (RP-HPLC-UV) Analyte->Method is quantified by Parameters Method Parameters (Column, Mobile Phase, Flow Rate, etc.) Method->Parameters is defined by Validation Method Validation (Linearity, Accuracy, Precision, etc.) Method->Validation is validated for Result Quantitative Result (Concentration of Analyte) Method->Result produces Validation->Result ensures reliable

Application Notes and Protocols: The Imidazolidin-2-one Scaffold in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

To the Researcher: While a comprehensive search of the scientific literature did not yield specific applications of 1-(3-Aminopropyl)imidazolidin-2-one as a ligand in catalysis, the broader imidazolidin-2-one framework is a cornerstone of modern catalytic chemistry. This document provides detailed application notes and protocols for two major catalytic modalities derived from the imidazolidin-2-one scaffold: chiral imidazolidinones in asymmetric organocatalysis and imidazolidin-2-ylidenes as N-heterocyclic carbene (NHC) ligands in transition metal catalysis.

Part 1: Chiral Imidazolidinones in Asymmetric Organocatalysis

Chiral imidazolidinone derivatives, famously pioneered by David MacMillan, are a class of highly effective organocatalysts for a wide range of asymmetric transformations.[1] These catalysts operate via the formation of a chiral iminium ion with α,β-unsaturated aldehydes, which lowers the LUMO of the aldehyde and allows for highly stereocontrolled nucleophilic attack.[2][]

Key Applications:
  • Diels-Alder Reactions: The first highly enantioselective organocatalytic Diels-Alder reaction was achieved using a chiral imidazolidinone catalyst.[1]

  • Friedel-Crafts Alkylations: These catalysts are effective for the enantioselective alkylation of electron-rich aromatic compounds like indoles and pyrroles.[1]

  • 1,3-Dipolar Cycloadditions: Asymmetric cycloadditions between nitrones and α,β-unsaturated aldehydes are efficiently catalyzed by imidazolidinones.[1]

  • Michael Additions: The conjugate addition of various nucleophiles to enals is a common application.

  • α-Functionalization of Aldehydes: Reactions such as α-chlorination and α-fluorination can be performed with high enantioselectivity.[1]

Data Presentation: Performance of Imidazolidinone Organocatalysts

The following table summarizes representative quantitative data for reactions catalyzed by imidazolidinone-based organocatalysts.

CatalystReaction TypeSubstratesYield (%)Enantiomeric Excess (ee, %)Reference
(5S)-2,2,3-Trimethyl-5-phenylmethyl-4-imidazolidinone monohydrochlorideDiels-AlderAcrolein and Cyclopentadiene8290[1]
(2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinoneFriedel-Crafts AlkylationN-Methylindole and (E)-But-2-enal8793[1]
(5S)-5-Benzyl-2,2,3-trimethyl-imidazolidin-4-one1,3-Dipolar Cycloaddition(E)-Cinnamaldehyde and N-Benzyl-C-phenylnitrone9599[1]
Experimental Protocol: Asymmetric Diels-Alder Reaction

This protocol is a representative example for the use of a chiral imidazolidinone organocatalyst.

Materials:

  • (5S)-2,2,3-Trimethyl-5-phenylmethyl-4-imidazolidinone monohydrochloride (MacMillan Catalyst)

  • Acrolein

  • Cyclopentadiene

  • Dichloromethane (CH₂Cl₂)

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and stirring equipment

  • Silica gel for chromatography

Procedure:

  • To a solution of the imidazolidinone catalyst (20 mol%) in CH₂Cl₂ at -80 °C is added trifluoroacetic acid (20 mol%).

  • The α,β-unsaturated aldehyde (e.g., acrolein, 1.0 equivalent) is then added, and the resulting solution is stirred for 10 minutes to allow for the formation of the iminium ion.

  • The diene (e.g., cyclopentadiene, 3.0 equivalents) is added, and the reaction mixture is stirred at -80 °C for 2-4 hours.

  • The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel chromatography to afford the desired Diels-Alder adduct.

  • The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Visualization of the Catalytic Cycle

Iminium_Ion_Catalysis Catalyst Chiral Imidazolidinone Iminium Chiral Iminium Ion (LUMO Lowered) Catalyst->Iminium + Aldehyde, -H₂O Aldehyde α,β-Unsaturated Aldehyde Aldehyde->Iminium Adduct_Iminium Adduct-Iminium Complex Iminium->Adduct_Iminium + Nucleophile Nucleophile Nucleophile (e.g., Diene) Nucleophile->Adduct_Iminium Adduct_Iminium->Catalyst Hydrolysis Product Enantioenriched Product Adduct_Iminium->Product + H₂O Water H₂O Water->Product Suzuki_Coupling Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition Transmetal L-Pd(II)(Ar)(Ar') OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product ArX Ar-X ArX->OxAdd ArBOH2 Ar'-B(OH)₂ ArBOH2->Transmetal Base Base Base->Transmetal

References

Application Notes and Protocols for Functionalizing Molecules with 1-(3-Aminopropyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Aminopropyl)imidazolidin-2-one is a versatile bifunctional linker molecule increasingly utilized in drug discovery and chemical biology. Its structure incorporates a terminal primary amine and a cyclic urea moiety, making it a valuable building block for conjugating molecules of interest. The primary amine serves as a nucleophile for coupling with electrophilic groups, most commonly carboxylic acids, to form stable amide bonds. This linker is notably a key component in the architecture of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics that hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2][3]

These application notes provide detailed protocols for the functionalization of molecules, particularly those containing carboxylic acids, with this compound. Additionally, it outlines the mechanism of action of PROTACs that incorporate this linker, using the androgen receptor (AR) degrader ARV-110 as a key example.[4][5]

Data Presentation: Amide Coupling Reaction Parameters

The functionalization of a carboxylic acid-containing molecule with this compound is typically achieved through a carbodiimide-mediated amide coupling reaction. The following table summarizes the key reagents and their roles in this process.

Reagent/ParameterFunction/ConditionTypical Molar Excess (relative to Carboxylic Acid)Reference
Molecule of Interest Substrate containing a carboxylic acid group.1[6][7]
This compound Primary amine source for amide bond formation.1 - 1.5[1]
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) Carbodiimide coupling agent that activates the carboxylic acid.1 - 2[6][7]
NHS (N-hydroxysuccinimide) or sulfo-NHS Stabilizes the EDC-activated carboxylic acid intermediate, improving reaction efficiency.1 - 1.2[6][7]
Base (e.g., DIPEA, Et3N) Scavenges the acid generated during the reaction and maintains an optimal pH.2 - 5[1]
Solvent Anhydrous, aprotic solvent such as DMF, DCM, or acetonitrile.-[1]
Temperature Typically room temperature (20-25 °C).-[6][7]
Reaction Time 2 - 24 hours.-[1][6]

Experimental Protocols

Protocol 1: General Amide Coupling of a Carboxylic Acid with this compound

This protocol describes a general two-step, one-pot procedure for the covalent linkage of a molecule containing a carboxylic acid to this compound.

Materials:

  • Molecule of interest with a carboxylic acid group

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (Et3N)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Activation of the Carboxylic Acid: a. In a clean, dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous DMF. b. Add NHS (1.2 equivalents) to the solution and stir until dissolved. c. Add EDC (1.5 equivalents) to the reaction mixture and stir at room temperature for 15-30 minutes. This step forms the more stable NHS-ester intermediate.[7]

  • Amide Bond Formation: a. To the activated carboxylic acid solution, add a solution of this compound (1.2 equivalents) in anhydrous DMF. b. Add DIPEA (3 equivalents) to the reaction mixture. c. Allow the reaction to stir at room temperature for 2-24 hours. The reaction progress can be monitored by an appropriate analytical technique such as TLC or LC-MS.

  • Work-up and Purification: a. Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent. b. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine. c. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel to obtain the desired functionalized molecule.

Mandatory Visualization

Experimental Workflow for Amide Coupling

experimental_workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Bond Formation cluster_purification Step 3: Purification mol_cooh Molecule-COOH activated_ester Molecule-CO-NHS (Activated Ester) mol_cooh->activated_ester DMF, RT nhs NHS nhs->activated_ester edc EDC edc->activated_ester final_product Functionalized Molecule activated_ester->final_product DMF, RT linker This compound linker->final_product base DIPEA base->final_product workup Aqueous Work-up final_product->workup chromatography Column Chromatography workup->chromatography purified_product Purified Product chromatography->purified_product

Caption: Workflow for the functionalization of a carboxylic acid with this compound.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The this compound linker is a critical component in the design of PROTACs, such as ARV-110, which targets the Androgen Receptor (AR) for degradation.[4][5] The PROTAC simultaneously binds to the target protein (AR) and an E3 ubiquitin ligase (in this case, Cereblon), forming a ternary complex.[5][8][9] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.[3]

protac_pathway cluster_system Ubiquitin-Proteasome System cluster_protac PROTAC-Mediated Degradation E1 E1 Ubiquitin Activating Enzyme E2 E2 Ubiquitin Conjugating Enzyme E1->E2 Ub Transfer Ternary_Complex AR-PROTAC-CRBN Ternary Complex E2->Ternary_Complex Ub Transfer Ub Ubiquitin Ub->E1 ATP-dependent Activation Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides PROTAC PROTAC (e.g., ARV-110) PROTAC->Ternary_Complex AR Androgen Receptor (Target Protein) AR->Ternary_Complex CRBN Cereblon (E3 Ligase) CRBN->Ternary_Complex PolyUb_AR Polyubiquitinated AR Ternary_Complex->PolyUb_AR Polyubiquitination PolyUb_AR->Proteasome Recognition & Degradation

Caption: Mechanism of PROTAC-mediated degradation of the Androgen Receptor.

References

Application Notes and Protocols: 1-(3-Aminopropyl)imidazolidin-2-one in the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of the imidazolidin-2-one scaffold, with a focus on N-1 functionalization, typified by the versatile building block, 1-(3-aminopropyl)imidazolidin-2-one. While direct literature examples utilizing this specific starting material are limited, this document presents established protocols for the synthesis of analogous N-1 substituted imidazolidin-2-one derivatives with demonstrated biological activity. These methodologies can be readily adapted for the derivatization of this compound to generate novel bioactive compound libraries.

The imidazolidin-2-one core is a privileged scaffold in medicinal chemistry, found in a variety of FDA-approved drugs.[1] Its synthetic accessibility and the ease of functionalization at the N-1 and N-3 positions make it an attractive starting point for the development of new therapeutic agents. The presence of a primary amine in the aminopropyl side chain of this compound offers a key reactive handle for a wide range of chemical transformations, including amide bond formation, sulfonylation, and reductive amination, enabling the exploration of diverse chemical space in the pursuit of novel bioactive molecules.

I. Synthesis of Bioactive Imidazolidin-2-one Derivatives

The following sections detail synthetic strategies for creating libraries of imidazolidin-2-one derivatives with potential therapeutic applications, including anticancer, antibacterial, and antifungal activities.

A. General Workflow for N-1 Derivatization

The primary amino group of this compound can be readily acylated with a variety of carboxylic acids, sulfonylated with sulfonyl chlorides, or reacted with aldehydes/ketones via reductive amination to introduce diverse functionalities. This workflow allows for the systematic exploration of structure-activity relationships (SAR).

workflow start This compound acyl Acylation (R-COOH, Coupling Agent) start->acyl sulfonyl Sulfonylation (R-SO2Cl, Base) start->sulfonyl reductive Reductive Amination (R-CHO, Reducing Agent) start->reductive products Library of N-1 Substituted Imidazolidin-2-one Derivatives acyl->products sulfonyl->products reductive->products bioassay Biological Assays (Anticancer, Antibacterial, etc.) products->bioassay signaling_pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Imidazolidin-2-one Derivative Inhibitor->RAF

References

Troubleshooting & Optimization

"optimizing reaction conditions for 1-(3-Aminopropyl)imidazolidin-2-one"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(3-Aminopropyl)imidazolidin-2-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Section 1: Synthetic Strategies and Experimental Protocols

Two primary synthetic routes for the preparation of this compound are outlined below, along with detailed experimental protocols.

Route A: Cyclization of N-(3-aminopropyl)ethane-1,2-diamine

This approach involves the synthesis of the diamine precursor followed by a selective cyclization to form the imidazolidin-2-one ring. The key challenge in this route is achieving chemoselective cyclization across the ethylenediamine moiety in the presence of the terminal primary amine.

Route_A_Workflow cluster_0 Precursor Synthesis cluster_1 Cyclization Ethylenediamine Ethylenediamine Cyanoethylation Cyanoethylation Ethylenediamine->Cyanoethylation Acrylonitrile Acrylonitrile Acrylonitrile->Cyanoethylation Bis_cyanoethyl N,N'-bis(2-cyanoethyl)ethane-1,2-diamine Cyanoethylation->Bis_cyanoethyl Hydrogenation Hydrogenation Bis_cyanoethyl->Hydrogenation Diamine_precursor N-(3-aminopropyl)ethane-1,2-diamine Hydrogenation->Diamine_precursor Cyclization_step Selective Cyclization Diamine_precursor->Cyclization_step CDI Carbonylating Agent (e.g., CDI) CDI->Cyclization_step Final_Product_A This compound Cyclization_step->Final_Product_A

Caption: Synthetic workflow for Route A.

Experimental Protocol: Route A

  • Synthesis of N-(3-aminopropyl)ethane-1,2-diamine:

    • Step 1: Cyanoethylation of Ethylenediamine. In a well-ventilated fume hood, slowly add acrylonitrile to a solution of ethylenediamine in a suitable solvent (e.g., water or a lower alcohol) at a controlled temperature (e.g., 30-70°C). The molar ratio of ethylenediamine to acrylonitrile should be carefully controlled to favor the formation of N,N'-bis(2-cyanoethyl)ethane-1,2-diamine.

    • Step 2: Hydrogenation. The resulting N,N'-bis(2-cyanoethyl)ethane-1,2-diamine is then reduced. A common method is catalytic hydrogenation using a Raney nickel catalyst in the presence of a solid alkali (like NaOH) in a solvent such as ethanol. The reaction is typically carried out under hydrogen pressure at elevated temperatures (e.g., 55-70°C).

  • Cyclization with 1,1'-Carbonyldiimidazole (CDI):

    • Dissolve N-(3-aminopropyl)ethane-1,2-diamine in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath (0°C).

    • Slowly add a solution of CDI (1.0 equivalent) in the same solvent to the cooled diamine solution.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the reaction is quenched, and the product is purified by column chromatography.

Route B: N-Alkylation of Imidazolidin-2-one

This route involves the protection of a suitable 3-aminopropyl halide, followed by N-alkylation of imidazolidin-2-one and subsequent deprotection to yield the final product. This method offers better control over the final product's structure.

Route_B_Workflow cluster_0 Starting Material Preparation cluster_1 Alkylation and Deprotection 3_bromopropanol 3-Bromopropanol Protection Protection of Amine Protected_amine Protected 3-bromopropylamine (e.g., Boc or Phthalimide) Protection->Protected_amine Alkylation N-Alkylation Protected_amine->Alkylation 3_bromopropylamine 3-Bromopropylamine 3_bromopropylamine->Protection Boc_anhydride Boc Anhydride or Phthalic Anhydride Boc_anhydride->Protection Imidazolidinone Imidazolidin-2-one Imidazolidinone->Alkylation Protected_product Protected Final Product Alkylation->Protected_product Deprotection_step Deprotection Protected_product->Deprotection_step Final_Product_B This compound Deprotection_step->Final_Product_B

Caption: Synthetic workflow for Route B.

Experimental Protocol: Route B

  • Preparation of N-(tert-butoxycarbonyl)-3-bromopropylamine:

    • Dissolve 3-bromopropylamine hydrobromide in a suitable solvent system (e.g., a mixture of dioxane and water).

    • Add a base (e.g., sodium hydroxide) to neutralize the hydrobromide.

    • Add di-tert-butyl dicarbonate (Boc-anhydride) and stir the mixture at room temperature for several hours.

    • Extract the product with an organic solvent and purify by standard methods.

  • N-Alkylation of Imidazolidin-2-one:

    • In a flame-dried flask under an inert atmosphere, dissolve imidazolidin-2-one in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).

    • Add a strong base such as sodium hydride (NaH) portion-wise at 0°C.

    • After stirring for a short period, add a solution of N-(tert-butoxycarbonyl)-3-bromopropylamine in DMF.

    • Allow the reaction to proceed at room temperature or with gentle heating until completion as monitored by TLC or LC-MS.

    • Work up the reaction and purify the protected product by column chromatography.

  • Deprotection of the Boc Group:

    • Dissolve the purified N-Boc protected product in a suitable solvent like dichloromethane (DCM) or dioxane.

    • Add a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (in dioxane) and stir at room temperature.[1]

    • Monitor the deprotection by TLC.

    • After completion, remove the solvent and excess acid under reduced pressure to obtain the final product, often as a salt.

Section 2: Troubleshooting Guides

Route A: Cyclization of N-(3-aminopropyl)ethane-1,2-diamine

Problem Possible Cause(s) Suggested Solution(s)
Low to no yield of the desired product - Incomplete cyclization. - Formation of oligomeric or polymeric side products. - Incorrect stoichiometry of reagents.- Increase reaction time and/or temperature. - Use high-dilution conditions to favor intramolecular cyclization. - Ensure accurate measurement of the diamine and CDI.
Formation of multiple products - Lack of chemoselectivity in the cyclization step. The terminal primary amine or the secondary amine of the ethylenediamine moiety might react with CDI. - Reaction of CDI with both primary amino groups of two different molecules leading to dimers.- Perform the reaction at low temperatures to enhance selectivity. - Slowly add the CDI to the diamine solution to maintain a low concentration of the activating agent. - Consider a protecting group strategy for the terminal primary amine before cyclization.
Product is difficult to purify - Presence of unreacted starting materials and polymeric byproducts. - The product might be highly polar and water-soluble.- Optimize the reaction to go to completion. - Use a suitable chromatography technique, such as ion-exchange chromatography, for purification of the polar product.

Route B: N-Alkylation of Imidazolidin-2-one

Problem Possible Cause(s) Suggested Solution(s)
Low yield of the alkylated product - Incomplete deprotonation of imidazolidin-2-one. - Low reactivity of the alkylating agent. - Side reactions of the alkylating agent.- Use a stronger base or increase the amount of base. - Use a more reactive alkylating agent (e.g., 3-(Boc-amino)propyl iodide). - Optimize the reaction temperature and time.
Formation of di-alkylated product - The remaining N-H proton of the mono-alkylated product is also susceptible to deprotonation and subsequent alkylation.- Use a slight excess of imidazolidin-2-one relative to the alkylating agent. - Carefully control the stoichiometry of the base.
Incomplete deprotection of the Boc group - Insufficient amount or strength of the acid. - Short reaction time.- Increase the concentration of the acid or use a stronger acid (e.g., neat TFA). - Extend the reaction time and monitor by TLC.
Side reactions during deprotection - The tert-butyl cation generated during deprotection can cause side reactions with nucleophilic sites on the molecule.[2]- Use a scavenger, such as anisole or thioanisole, to trap the tert-butyl cation.[2]

Section 3: Frequently Asked Questions (FAQs)

Q1: In Route A, how can I improve the selectivity of the cyclization reaction?

A1: To improve selectivity, you can try several strategies. Firstly, performing the reaction at a lower temperature can help differentiate the reactivity of the primary and secondary amines. Secondly, using a slow addition of the carbonylating agent (like CDI) can maintain its concentration at a low level, which favors the intramolecular reaction. Finally, you could consider a protecting group strategy where the more reactive terminal primary amine is temporarily blocked before the cyclization step.

Q2: What are some alternative carbonylating agents to CDI for Route A?

A2: Besides CDI, other phosgene equivalents can be used. These include phosgene itself (though highly toxic and requires special handling), triphosgene (a safer solid alternative to phosgene), and chloroformates.[3][4] The choice of reagent can influence the reaction conditions and selectivity.

Q3: In Route B, what are the advantages of using a Boc protecting group over other protecting groups?

A3: The Boc (tert-butoxycarbonyl) group is widely used because it is stable under many reaction conditions but can be easily removed under acidic conditions.[5] This orthogonality allows for selective deprotection without affecting other functional groups that might be sensitive to other deprotection methods like hydrogenolysis (for Cbz group) or basic conditions (for Fmoc group).[5]

Q4: I am having trouble with the purification of the final product. What are some suggestions?

A4: this compound is a relatively polar compound and may be water-soluble, which can make purification by standard silica gel chromatography challenging. Consider using reverse-phase chromatography or ion-exchange chromatography. If the product is obtained as a salt after deprotection in Route B, you may be able to crystallize it.

Q5: Can I use a different protecting group for the amino functionality in Route B?

A5: Yes, other protecting groups can be used. A common alternative is the phthalimide group, which can be introduced by reacting 3-bromopropylamine with potassium phthalimide (Gabriel synthesis).[2] The phthalimide group is robust and can be removed using hydrazine hydrate.[6]

Section 4: Quantitative Data Summary

Table 1: Comparison of Protecting Groups for Route B

Protecting Group Protection Conditions Deprotection Conditions Advantages Disadvantages
Boc (tert-butoxycarbonyl) Boc-anhydride, base (e.g., NaOH, Et3N), aqueous/organic solvent, room temperature.Strong acid (e.g., TFA, HCl in dioxane), room temperature.[1]Mild protection and deprotection conditions, orthogonal to many other protecting groups.[5]Acid-labile, potential for side reactions from the tert-butyl cation.[2]
Phthalimide Phthalic anhydride or potassium phthalimide with an alkyl halide.[2][6]Hydrazine hydrate in refluxing ethanol.[6]Very stable protecting group, allows for Gabriel synthesis.Deprotection with hydrazine can sometimes be sluggish and may not be compatible with all functional groups.

Section 5: Logical Relationship Diagrams

Troubleshooting_Low_Yield_Route_A start Low Yield in Route A check_completion Is the reaction going to completion? (Check TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_products Are there significant side products? check_completion->side_products Yes increase_time_temp Increase reaction time and/or temperature incomplete->increase_time_temp polymeric Polymeric/Oligomeric Products side_products->polymeric Yes multiple_isomers Multiple Isomers Formed side_products->multiple_isomers Yes high_dilution Use high-dilution conditions polymeric->high_dilution low_temp_slow_addition Lower temperature and slow addition of CDI multiple_isomers->low_temp_slow_addition protecting_group Consider protecting the terminal primary amine multiple_isomers->protecting_group

Caption: Troubleshooting logic for low yield in Route A.

References

"purification challenges of 1-(3-Aminopropyl)imidazolidin-2-one"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-(3-Aminopropyl)imidazolidin-2-one. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges encountered during the purification of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Q1: My crude product is a viscous oil or gum, and it won't solidify. How can I purify it?

A1: The oily nature of this compound is common due to its hygroscopic properties and the presence of residual solvents or impurities.

  • Initial Step: Ensure all volatile solvents are removed under high vacuum, possibly with gentle heating. Co-evaporation with a non-polar solvent like toluene can sometimes help remove residual polar solvents.

  • Chromatography: If the product remains an oil, column chromatography is the recommended next step. Given the compound's high polarity, a polar stationary phase like silica gel is appropriate. An eluent system containing a polar organic solvent (e.g., dichloromethane/methanol or chloroform/methanol) with a small amount of base (e.g., 0.5-1% triethylamine or ammonia in methanol) is often necessary to prevent the amine from streaking on the column.

  • Salt Formation: Consider converting the amine to a stable crystalline salt (e.g., hydrochloride or oxalate) for purification by recrystallization, then regenerating the free base if required.

Q2: I'm observing significant streaking or tailing of my product spot on the TLC plate. What's causing this?

A2: Streaking on a TLC plate is characteristic of highly polar compounds, especially amines, interacting strongly with the acidic silica gel stationary phase.

  • Solution: To obtain well-defined spots, add a small amount of a basic modifier to your TLC mobile phase. A few drops of triethylamine or a 1-2% solution of ammonia in methanol added to the eluent can neutralize the acidic sites on the silica, leading to sharper spots and more reliable Rf values.

Q3: My final product shows low purity by NMR, with several unidentifiable peaks. What are the likely impurities?

A3: Impurities often stem from the synthesis precursors and potential side reactions. Common synthesis routes for imidazolidin-2-ones involve 1,2-diamines and a carbonylating agent.[1][2]

  • Unreacted Starting Materials: Residual N-(3-aminopropyl)ethane-1,2-diamine is a common impurity.

  • Side Products: Oligomeric or polymeric materials can form. The primary amine of the product can also react with other electrophiles present in the reaction mixture.

  • Degradation Products: The compound may be susceptible to degradation, especially if heated excessively. Hydrolysis of the imidazolidin-2-one ring is a possibility under strong acidic or basic conditions. Related amine compounds are known to degrade into various products, including ureas and formamides.[3]

The diagram below illustrates the relationship between starting materials, the target product, and potential side products.

G SM1 N-(3-aminopropyl)ethane- 1,2-diamine Product This compound SM1->Product Main Reaction Impurity1 Unreacted Diamine SM1->Impurity1 Incomplete Reaction SM2 Carbonyl Source (e.g., CDI, Phosgene) SM2->Product Main Reaction Impurity2 Side Product (e.g., Oligomers) Product->Impurity2 Self-Reaction Impurity3 Degradation Product (e.g., Hydrolysis) Product->Impurity3 Instability G Crude Crude Product (Oil or Solid) SolventRemoval High Vacuum Solvent Removal Crude->SolventRemoval Analysis1 Initial Analysis (TLC, NMR) SolventRemoval->Analysis1 Decision Purity Acceptable? Analysis1->Decision Purification Purification Step (e.g., Chromatography) Decision->Purification No Final Pure Product Decision->Final Yes Analysis2 Fraction Analysis (TLC) Purification->Analysis2 Combine Combine Pure Fractions & Evaporate Analysis2->Combine Combine->Final

References

Technical Support Center: Synthesis of 1-(3-Aminopropyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(3-Aminopropyl)imidazolidin-2-one synthesis. The primary focus is on the synthetic route involving the reduction of 3-(2-oxoimidazolidin-1-yl)propanenitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce this compound?

A1: A prevalent and effective method is the catalytic hydrogenation of 3-(2-oxoimidazolidin-1-yl)propanenitrile. This process typically utilizes a Raney Nickel catalyst to selectively reduce the nitrile group to a primary amine.

Q2: What are the typical reaction conditions for the Raney Nickel reduction of 3-(2-oxoimidazolidin-1-yl)propanenitrile?

A2: While specific conditions can vary, a general protocol involves using Raney Nickel as the catalyst in a suitable solvent, such as ethanol, under a hydrogen atmosphere. The reaction is often carried out at elevated temperature and pressure to ensure efficient conversion.

Q3: What are the potential side reactions that can lower the yield of the desired product?

A3: A major side reaction during the reduction of nitriles is the formation of secondary and tertiary amines. This occurs when the intermediate imine reacts with the already formed primary amine product. Another potential issue is the incomplete reduction of the nitrile group.

Q4: How can I minimize the formation of secondary and tertiary amine byproducts?

A4: The addition of ammonia or using a solvent system containing ammonia can help suppress the formation of secondary and tertiary amines. The ammonia competes with the primary amine product for reaction with the intermediate imine, thus favoring the formation of the desired primary amine.

Q5: What is the best way to purify the final product, this compound?

A5: Purification is typically achieved through vacuum distillation. Given the nature of the product, a two-stage distillation process can be effective for achieving high purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the reduction of 3-(2-oxoimidazolidin-1-yl)propanenitrile.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material - Inactive Raney Nickel catalyst.- Insufficient hydrogen pressure.- Low reaction temperature.- Catalyst poisoning.- Use freshly prepared or properly stored Raney Nickel.- Ensure the reaction vessel is properly sealed and pressurized with hydrogen.- Increase the reaction temperature within the recommended range.- Ensure all reagents and solvents are pure and free of potential catalyst poisons (e.g., sulfur compounds).
Low Yield of Primary Amine - Formation of secondary and tertiary amine byproducts.- Incomplete reaction.- Add ammonia to the reaction mixture or use an ammonia-saturated solvent.- Optimize the catalyst loading and reaction time to drive the reaction to completion.
Presence of Impurities in the Final Product - Incomplete removal of catalyst.- Carryover of unreacted starting material or byproducts during workup.- Thermal decomposition during distillation.- Ensure thorough filtration to remove all traces of the Raney Nickel catalyst after the reaction.- Optimize the purification process, potentially using a fractional distillation setup.- Perform distillation under a high vacuum to lower the boiling point and minimize thermal stress on the product.
Difficulty in Isolating the Product - The product may be a viscous liquid or a low-melting solid, making handling difficult.- After distillation, cooling the receiving flask may help solidify the product for easier handling.

Experimental Protocols

Synthesis of 3-(2-oxoimidazolidin-1-yl)propanenitrile (Starting Material)

A common method for synthesizing the nitrile precursor involves the cyanoethylation of 2-imidazolidinone.

Reaction: 2-Imidazolidinone + Acrylonitrile → 3-(2-oxoimidazolidin-1-yl)propanenitrile

Illustrative Procedure:

  • To a solution of 2-imidazolidinone in a suitable solvent (e.g., water or a polar aprotic solvent), a catalytic amount of a base (e.g., sodium hydroxide) is added.

  • Acrylonitrile is added dropwise to the mixture at a controlled temperature.

  • The reaction is stirred until completion, monitored by techniques such as TLC or GC.

  • The product is then isolated by extraction and purified, for example, by crystallization or distillation.

Reduction of 3-(2-oxoimidazolidin-1-yl)propanenitrile to this compound

This protocol outlines the catalytic hydrogenation using Raney Nickel.

Reaction: 3-(2-oxoimidazolidin-1-yl)propanenitrile + H₂ (in the presence of Raney Ni) → this compound

Detailed Methodology:

  • Catalyst Preparation: A slurry of Raney Nickel in a suitable solvent (e.g., ethanol) is prepared. The catalyst should be washed thoroughly to remove any residual alkali from its preparation.

  • Reaction Setup: The 3-(2-oxoimidazolidin-1-yl)propanenitrile is dissolved in ethanol (and aqueous ammonia, if used to suppress side reactions) in a high-pressure autoclave. The Raney Nickel slurry is then added to the reactor.

  • Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 40-50 bar).

  • Reaction Conditions: The mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred vigorously to ensure good contact between the catalyst, substrate, and hydrogen.

  • Monitoring and Workup: The reaction progress is monitored by the uptake of hydrogen. Once the reaction is complete, the reactor is cooled, and the pressure is released.

  • Catalyst Removal: The reaction mixture is carefully filtered to remove the Raney Nickel catalyst. Caution: Raney Nickel can be pyrophoric when dry and should be handled with care.

  • Purification: The solvent is removed from the filtrate under reduced pressure. The crude product is then purified by vacuum distillation to obtain this compound of high purity.

Quantitative Data Summary

The following table summarizes typical reaction parameters that can be optimized to improve the yield of this compound.

Parameter Typical Range Impact on Yield
Catalyst Loading (Raney Ni) 5-15% w/w of nitrileHigher loading can increase reaction rate but may lead to more side products if not optimized.
Hydrogen Pressure 40-100 barHigher pressure generally favors the reduction but needs to be balanced with safety and equipment limitations.
Temperature 80-120 °CHigher temperatures increase the reaction rate, but may also promote side reactions.
Solvent Ethanol, MethanolThe choice of solvent can influence the solubility of reactants and the reaction rate.
Ammonia Concentration 0-25% in solventThe presence of ammonia is crucial for suppressing the formation of secondary and tertiary amines.
Reaction Time 2-8 hoursShould be optimized to ensure complete conversion of the starting material.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis1 Step 1: Cyanoethylation cluster_intermediate Intermediate cluster_synthesis2 Step 2: Reduction cluster_product Final Product cluster_purification Purification 2-Imidazolidinone 2-Imidazolidinone S1 Reaction with Base Catalyst 2-Imidazolidinone->S1 Acrylonitrile Acrylonitrile Acrylonitrile->S1 IM 3-(2-oxoimidazolidin-1-yl)propanenitrile S1->IM S2 Catalytic Hydrogenation (Raney Ni, H2, NH3/EtOH) IM->S2 FP This compound S2->FP P Vacuum Distillation FP->P

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield Observed C1 Incomplete Conversion Start->C1 C2 Side Product Formation (Secondary/Tertiary Amines) Start->C2 C3 Catalyst Inactivity Start->C3 C4 Product Loss During Workup Start->C4 S1 Increase Reaction Time/Temp/Pressure C1->S1 S2 Add Ammonia to Reaction C2->S2 S3 Use Fresh/More Active Catalyst C3->S3 S4 Optimize Purification Step (e.g., Vacuum Distillation) C4->S4

Caption: Troubleshooting logic for addressing low yield in the synthesis.

"stability issues with 1-(3-Aminopropyl)imidazolidin-2-one in solution"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the common stability issues encountered with 1-(3-Aminopropyl)imidazolidin-2-one in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

A1: The main stability concerns are hydrolysis of the imidazolidin-2-one ring and oxidation of the primary aminopropyl side chain. The rate of degradation is influenced by pH, temperature, light exposure, and the presence of oxidizing agents.

Q2: How does pH affect the stability of this compound solutions?

A2: Both acidic and basic conditions can catalyze the hydrolysis of the cyclic urea (imidazolidin-2-one) ring.[1][2][3] The primary amine side chain can also be susceptible to oxidation, which can be influenced by pH. It is crucial to maintain the pH within a stable range, which should be determined experimentally.

Q3: What are the likely degradation products of this compound?

A3: The primary degradation products are expected to result from hydrolysis and oxidation. Hydrolysis of the imidazolidin-2-one ring would likely yield a substituted ethylenediamine derivative. Oxidation of the primary amine can lead to the formation of aldehydes, ketones, or ammonia as a byproduct.[4][5]

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To minimize degradation, solutions should be stored at low temperatures (2-8 °C), protected from light, and in a tightly sealed container to prevent exposure to air (oxygen). The use of buffers to maintain an optimal pH is also recommended.

Q5: Can I use common excipients with this compound?

A5: Caution should be exercised when selecting excipients. For example, reducing sugars can react with the primary amine via the Maillard reaction, leading to degradation. It is important to conduct compatibility studies with any proposed excipients. Antioxidants and chelating agents may improve stability by preventing oxidation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of potency or unexpected peaks in chromatography. Chemical degradation of this compound.- Confirm the identity of the new peaks using mass spectrometry. - Perform a forced degradation study to identify potential degradation products. - Re-evaluate storage conditions (temperature, light, pH). - Assess the compatibility of the solvent and any excipients.
Discoloration of the solution (e.g., yellowing). Oxidation of the primary amine group.- Store the solution under an inert atmosphere (e.g., nitrogen or argon). - Add an antioxidant to the formulation. - Ensure the storage container is properly sealed and protected from light.
Precipitation or changes in solubility. Formation of less soluble degradation products or pH shift.- Analyze the precipitate to identify its composition. - Monitor the pH of the solution over time. - Consider using a different buffer system or adjusting the pH.
Inconsistent experimental results. Instability of the compound in the experimental medium.- Prepare fresh solutions for each experiment. - Evaluate the stability of the compound under the specific experimental conditions (e.g., temperature, pH of the assay buffer).

Hypothetical Stability Data

Disclaimer: The following data is for illustrative purposes only and is not based on experimental results for this compound.

Table 1: Hypothetical Effect of pH and Temperature on the Degradation of this compound in Aqueous Solution after 30 days.

pHTemperature% Degradation
34°C5%
325°C15%
74°C<1%
725°C3%
94°C8%
925°C20%

Table 2: Hypothetical Effect of Additives on the Stability of a 1 mg/mL Aqueous Solution (pH 7) at 25°C after 30 days.

AdditiveConcentration% Degradation
None-3%
Ascorbic Acid0.1%<1%
EDTA0.05%1.5%
Glucose5%10%

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.[6][7][8][9][10]

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • HPLC system with UV or MS detector

  • pH meter

Procedure:

  • Acid Hydrolysis: Prepare a 1 mg/mL solution of the compound in 0.1 M HCl. Store at 60°C for 24 hours.

  • Base Hydrolysis: Prepare a 1 mg/mL solution of the compound in 0.1 M NaOH. Store at 60°C for 24 hours.

  • Oxidative Degradation: Prepare a 1 mg/mL solution of the compound in 3% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Store a solid sample of the compound at 80°C for 48 hours. Dissolve in a suitable solvent for analysis.

  • Photodegradation: Expose a 1 mg/mL solution to a light source according to ICH Q1B guidelines.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient mobile phase of water and acetonitrile with a suitable buffer). Compare the chromatograms to a control sample stored under ideal conditions.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.[11]

Instrumentation:

  • HPLC with a photodiode array (PDA) or mass spectrometric (MS) detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: 210 nm (or by MS)

Procedure:

  • Inject the stressed samples from the forced degradation study.

  • Evaluate the peak purity of the parent compound in the presence of degradation products.

  • Optimize the gradient, flow rate, and mobile phase composition to achieve adequate separation of all peaks.

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, and precision.

Visualizations

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation API This compound Ring_Opening N-(2-aminoethyl)-N'-(3-aminopropyl)urea API->Ring_Opening H+ or OH- Oxidized_Products Aldehydes, Ketones, Ammonia API->Oxidized_Products O2, Light, Metal Ions

Caption: Potential degradation pathways for this compound.

Start Prepare Solution Stress Apply Stress Conditions (pH, Temp, Light, Oxidant) Start->Stress Sampling Collect Samples at Time Points Stress->Sampling Analysis Analyze by Stability-Indicating HPLC Sampling->Analysis Data Quantify Parent and Degradants Analysis->Data Report Report Degradation Profile Data->Report

Caption: Experimental workflow for a stability study.

Start Unexpected Results? Check_Purity New Peaks in HPLC? Start->Check_Purity Check_Appearance Solution Discolored? Check_Purity->Check_Appearance No Action_Hydrolysis Check and Adjust pH Control Temperature Check_Purity->Action_Hydrolysis Yes Action_Oxidation Protect from Light/Air Add Antioxidant Check_Appearance->Action_Oxidation Yes End Re-analyze Check_Appearance->End No Action_Oxidation->End Action_Hydrolysis->End

Caption: Troubleshooting logic for stability issues.

References

Technical Support Center: Reactions with 1-(3-Aminopropyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-aminopropyl)imidazolidin-2-one. The information is designed to help you anticipate and resolve common issues encountered during chemical reactions involving this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: The primary amino group on the propyl side chain is the most reactive site. Therefore, the most common reactions are those typical for primary amines, including:

  • Acylation: Formation of amides by reacting with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents).

  • Alkylation: Formation of secondary or tertiary amines by reacting with alkyl halides.

  • Reductive Amination: Formation of secondary amines by reacting with aldehydes or ketones in the presence of a reducing agent.

Q2: Are the urea protons on the imidazolidin-2-one ring reactive?

A2: The urea protons are significantly less nucleophilic than the primary amine and generally do not react under standard acylation or alkylation conditions. However, under strongly basic conditions, deprotonation can occur, potentially leading to side reactions. It is crucial to control the stoichiometry of the base used.

Troubleshooting Guides

Acylation Reactions

Problem: Low yield of the desired mono-acylated product.

Possible Cause Suggested Solution
Hydrolysis of the acylating agent Ensure all glassware is thoroughly dried and use anhydrous solvents. Acyl chlorides and anhydrides are sensitive to moisture.[1][2]
Formation of di-acylated byproduct Use a controlled stoichiometry of the acylating agent (typically 1.0-1.1 equivalents). Add the acylating agent dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to control reactivity.
Incomplete reaction Monitor the reaction by TLC or LC-MS. If the starting material is still present after a reasonable time, consider a more reactive acylating agent or a different coupling agent for carboxylic acids.
Protonation of the primary amine Acylation reactions with acyl chlorides produce HCl as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic.[3][4] Use a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the acid. Use at least one equivalent of base, or two if the amine starting material is in the form of a salt.

Problem: Presence of an unexpected byproduct with a higher molecular weight.

This is often due to the formation of a di-acylated product where the primary amine has reacted twice.

  • Confirmation: Characterize the byproduct using mass spectrometry and NMR to confirm the addition of two acyl groups.

  • Prevention:

    • Slowly add the acylating agent to the solution of this compound.

    • Use a slight excess of the amine relative to the acylating agent.

    • Maintain a low reaction temperature to reduce the reaction rate.

acylation_byproducts reactant This compound + Acyl Chloride product Desired Mono-acylated Product reactant->product 1 eq. Acyl-Cl Base byproduct1 Di-acylated Byproduct reactant->byproduct1 >1 eq. Acyl-Cl Fast Addition byproduct2 Hydrolyzed Acyl Chloride (Carboxylic Acid) reactant->byproduct2 Presence of Water

Caption: Potential pathways in acylation reactions.

Alkylation Reactions

Problem: A mixture of mono-, di-, and sometimes tri-alkylated products is observed.

Over-alkylation is a common issue when reacting primary amines with alkyl halides because the resulting secondary amine is often more nucleophilic than the starting primary amine.[5][6][7]

Possible Cause Suggested Solution
High reactivity of the secondary amine product Use a large excess of this compound relative to the alkylating agent to favor mono-alkylation.
Reaction temperature is too high Perform the reaction at a lower temperature to better control the reaction rate.
Prolonged reaction time Monitor the reaction closely and stop it once the starting material is consumed to a satisfactory level, before significant di-alkylation occurs.

  • Alternative Strategy: Consider reductive amination as a more controlled method for synthesizing the mono-alkylated product.[7]

alkylation_byproducts start Primary Amine (Substrate) mono Mono-alkylated (Product) start->mono + R-X di Di-alkylated (Byproduct) mono->di + R-X tri Tri-alkylated (Byproduct) di->tri + R-X

Caption: Sequential nature of over-alkylation.

Reductive Amination

Problem: Low yield of the desired secondary amine.

Possible Cause Suggested Solution
Instability of the intermediate imine Ensure the pH of the reaction is optimal for imine formation (typically weakly acidic, pH 4-6).[8] Some imines are prone to hydrolysis, so performing the reaction in a non-aqueous solvent can be beneficial.
Reduction of the starting aldehyde/ketone Use a selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which reduces the protonated imine (iminium ion) much faster than the carbonyl compound.[8][9][10][11] If using sodium borohydride (NaBH₄), allow sufficient time for the imine to form before adding the reducing agent.[12][13]
Incomplete reaction Monitor by TLC or LC-MS. If the imine intermediate is still present, the reducing agent may be depleted. Add more reducing agent in portions.

Problem: Formation of toxic byproducts.

When using sodium cyanoborohydride (NaBH₃CN), there is a risk of generating hydrogen cyanide (HCN) gas, especially under acidic conditions.[14]

  • Mitigation:

    • Maintain the pH of the reaction mixture carefully.

    • Perform the reaction in a well-ventilated fume hood.

    • Quench the reaction carefully with an appropriate oxidizing agent (e.g., bleach) to destroy any residual cyanide.

    • Consider using a safer alternative reducing agent like sodium triacetoxyborohydride (STAB).[10][14]

reductive_amination_workflow sub Substrate + Carbonyl imine Imine Intermediate sub->imine Weak Acid Catalyst side_product Reduced Carbonyl (Alcohol) sub->side_product Non-selective Reducing Agent (e.g., NaBH4 added too early) product Secondary Amine Product imine->product Selective Reducing Agent (e.g., STAB)

Caption: Key steps in reductive amination.

Experimental Protocols

General Protocol for N-Acylation with an Acyl Chloride

  • Dissolve this compound (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in an anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.05 eq.), dissolved in a small amount of the same anhydrous solvent, dropwise to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for Reductive Amination using STAB

  • To a solution of this compound (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent (e.g., dichloroethane, THF), add acetic acid (0.1-1.0 eq.) if necessary to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq.) portion-wise to the reaction mixture.

  • Stir at room temperature for 4-24 hours, monitoring the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product via column chromatography.

References

Technical Support Center: Synthesis of 1-(3-Aminopropyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-(3-Aminopropyl)imidazolidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and scalable method for synthesizing this compound is the cyclization of N-(3-aminopropyl)ethane-1,2-diamine with a carbonylating agent. Urea is a cost-effective and common choice for this reaction, proceeding through the elimination of ammonia. An alternative, often preferred for its milder conditions and cleaner reaction profile, is the use of carbonyldiimidazole (CDI). CDI is known to have benign byproducts like carbon dioxide and imidazole, which can be advantageous in scale-up operations.[1][2]

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Key parameters to monitor and control include:

  • Temperature: The reaction temperature significantly influences the reaction rate and the formation of byproducts. High temperatures can lead to side reactions and degradation of the product.

  • Pressure: When using urea, the removal of ammonia byproduct is crucial to drive the reaction to completion. This is often achieved by conducting the reaction under a vacuum or with a nitrogen sparge.

  • Molar Ratio of Reactants: The stoichiometry of the diamine to the carbonylating agent is critical. An excess of either reactant can lead to the formation of unwanted side products and complicate purification.

  • Solvent: The choice of solvent can affect reactant solubility, reaction rate, and the product's crystallization during workup.

Q3: What are the main impurities or side products to expect?

A3: Potential impurities and side products include:

  • Unreacted starting materials: N-(3-aminopropyl)ethane-1,2-diamine and the carbonylating agent.

  • Partially reacted intermediates: Linear urea or carbamate intermediates that have not fully cyclized.

  • Oligomeric/polymeric byproducts: Formed from the reaction of multiple diamine molecules, especially if local concentrations of the carbonylating agent are too high.

  • Products from side reactions of the aminopropyl group if it is not appropriately protected.

Q4: What are the recommended analytical techniques for monitoring the reaction and assessing product purity?

A4: The following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): Useful for monitoring the disappearance of starting materials and the formation of the product and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and identification of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic carbonyl group of the imidazolidin-2-one ring and the N-H bonds.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.- Increase reaction time. - Increase reaction temperature cautiously, monitoring for byproduct formation. - Ensure efficient removal of byproducts (e.g., ammonia when using urea) by applying vacuum or a nitrogen sparge.
Side reactions leading to byproducts.- Optimize the molar ratio of reactants. - Control the rate of addition of the carbonylating agent to avoid localized high concentrations. - Consider using a milder carbonylating agent like CDI.[1]
Product loss during workup and purification.- Optimize the purification method (e.g., crystallization solvent, column chromatography conditions). - Perform a material balance to identify where losses are occurring.
Low Purity Presence of unreacted starting materials.- Ensure the reaction goes to completion by monitoring with HPLC. - Optimize the stoichiometry of the reactants.
Formation of oligomeric/polymeric byproducts.- Add the carbonylating agent slowly and with efficient stirring to maintain homogeneity. - Use a more dilute reaction mixture.
Thermal degradation of the product.- Lower the reaction temperature. - Minimize the time the product is exposed to high temperatures during workup and purification.
Difficult Purification Product is highly polar and water-soluble.- Use reverse-phase column chromatography. - Consider derivatization to a less polar compound for purification, followed by deprotection. - Explore crystallization from a suitable solvent system.
Impurities have similar properties to the product.- Optimize reaction conditions to minimize the formation of these impurities. - Employ high-resolution chromatographic techniques.
Reaction Stalls Inefficient removal of ammonia (when using urea).- Improve the vacuum system or increase the nitrogen flow rate. - Use a high-boiling point solvent to allow for higher reaction temperatures to drive off ammonia.
Deactivation of the carbonylating agent.- Ensure anhydrous conditions if using a moisture-sensitive reagent like CDI.

Experimental Protocol: Synthesis of this compound using Urea

This protocol is a representative method and may require optimization for specific scales and equipment.

Materials:

  • N-(3-aminopropyl)ethane-1,2-diamine

  • Urea

  • High-boiling point solvent (e.g., sulfolane, xylene)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Activated carbon

  • Filter aid (e.g., Celite)

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, temperature probe, and vacuum connection

  • Heating/cooling circulator

  • Addition funnel

  • Filtration apparatus

  • Rotary evaporator

  • pH meter

Procedure:

  • Reaction Setup:

    • Charge the reactor with N-(3-aminopropyl)ethane-1,2-diamine and the chosen solvent.

    • Begin stirring and heat the mixture to the desired reaction temperature (e.g., 120-140 °C).

  • Urea Addition:

    • Once the temperature is stable, slowly add urea to the reactor. The addition can be done in portions or as a continuous feed to control the initial exotherm and minimize side reactions.

  • Reaction:

    • After the addition is complete, maintain the reaction mixture at temperature.

    • Apply a vacuum to the reactor to facilitate the removal of ammonia gas, which will bubble out of the reaction mixture.

    • Monitor the reaction progress by HPLC until the starting diamine is consumed to the desired level.

  • Workup:

    • Cool the reaction mixture.

    • Add deionized water to dissolve the crude product.

    • Adjust the pH of the solution with hydrochloric acid to a neutral or slightly acidic pH.

    • Treat the aqueous solution with activated carbon to remove colored impurities.

    • Filter the mixture through a pad of filter aid to remove the activated carbon.

  • Purification:

    • The aqueous solution can be concentrated under reduced pressure.

    • Further purification can be achieved by column chromatography (e.g., ion-exchange or reverse-phase) or by crystallization from a suitable solvent system. The choice of method will depend on the purity profile of the crude product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start charge_reactants Charge Reactor with N-(3-aminopropyl)ethane-1,2-diamine and Solvent start->charge_reactants heat Heat to 120-140 °C charge_reactants->heat add_urea Slowly Add Urea heat->add_urea react Reaction under Vacuum (Ammonia Removal) add_urea->react monitor Monitor by HPLC react->monitor monitor->react Incomplete cool Cool Reaction Mixture monitor->cool Complete dissolve Dissolve in Water cool->dissolve ph_adjust Adjust pH with HCl dissolve->ph_adjust decolorize Decolorize with Activated Carbon ph_adjust->decolorize filter_carbon Filter decolorize->filter_carbon concentrate Concentrate Solution filter_carbon->concentrate purify Column Chromatography or Crystallization concentrate->purify end Final Product purify->end

Caption: Experimental Workflow for the Synthesis of this compound.

troubleshooting_logic problem Problem Encountered low_yield Low Yield problem->low_yield low_purity Low Purity problem->low_purity difficult_purification Difficult Purification problem->difficult_purification cause_yield1 Incomplete Reaction low_yield->cause_yield1 cause_yield2 Side Reactions low_yield->cause_yield2 cause_purity1 Unreacted Starting Materials low_purity->cause_purity1 cause_purity2 Byproduct Formation low_purity->cause_purity2 cause_purification High Polarity of Product and Impurities difficult_purification->cause_purification solution_yield1 Increase Time/Temp Improve NH3 Removal cause_yield1->solution_yield1 solution_yield2 Optimize Stoichiometry Slow Reagent Addition cause_yield2->solution_yield2 solution_purity1 Drive Reaction to Completion cause_purity1->solution_purity1 solution_purity2 Optimize Reaction Conditions cause_purity2->solution_purity2 solution_purification Reverse-Phase/Ion-Exchange Chromatography or Crystallization cause_purification->solution_purification

Caption: Troubleshooting Logic for Scale-Up Synthesis.

References

Technical Support Center: Managing Impurities in 1-(3-Aminopropyl)imidazolidin-2-one Preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of 1-(3-Aminopropyl)imidazolidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A common and practical method for synthesizing this compound is the cyclization reaction of N-(2-aminoethyl)-1,3-propanediamine with a carbonylating agent, such as urea. This reaction is typically performed at elevated temperatures, leading to the formation of the imidazolidin-2-one ring and the release of ammonia.

Q2: What are the primary impurities I should expect in the synthesis of this compound?

The primary impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual N-(2-aminoethyl)-1,3-propanediamine and urea.

  • Intermediates: Incompletely cyclized intermediates, such as the mono-urea adduct of the diamine.

  • By-products: Products arising from side reactions, which may include oligomeric or polymeric materials and potentially other cyclic urea derivatives if the starting diamine is impure.

Q3: Which analytical techniques are recommended for identifying and quantifying impurities in my product?

A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the identification of unknown impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying unknown impurities by providing both chromatographic separation and mass information.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of this compound

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. - Increase Reaction Temperature: Gradually increase the temperature, but be cautious of potential side reactions and decomposition.
Sub-optimal Stoichiometry - Optimize Reactant Ratio: While a 1:1 molar ratio of diamine to urea is theoretically required, a slight excess of urea may drive the reaction to completion. Experiment with ratios between 1:1 and 1:1.2 (diamine:urea).
Loss during Work-up - Optimize Extraction: Ensure the pH of the aqueous phase is appropriately adjusted to minimize the solubility of the product during extraction. - Minimize Transfers: Reduce the number of vessel-to-vessel transfers to avoid mechanical losses.
Issue 2: High Levels of Unreacted N-(2-aminoethyl)-1,3-propanediamine

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Urea - Adjust Stoichiometry: Ensure at least a stoichiometric amount of urea is used. A small excess can be beneficial.
Low Reaction Temperature - Increase Temperature: The reaction to form the cyclic urea often requires significant thermal energy to proceed efficiently.
Inefficient Mixing - Improve Agitation: Ensure the reaction mixture is being stirred effectively, especially if the reaction is heterogeneous at the initial stages.
Issue 3: Presence of Polymeric or Oligomeric Impurities

Possible Causes and Solutions:

CauseRecommended Action
Excessive Reaction Temperature or Time - Optimize Reaction Conditions: Conduct a time and temperature study to find the optimal conditions that favor product formation without significant by-product generation.
Presence of Reactive Impurities in Starting Materials - Purify Starting Materials: Ensure the purity of N-(2-aminoethyl)-1,3-propanediamine before use. Distillation is a common purification method.

Data Presentation

The following table summarizes hypothetical quantitative data for a typical batch of this compound before and after purification, as analyzed by HPLC.

CompoundRetention Time (min)Area % (Crude)Area % (Purified)
N-(2-aminoethyl)-1,3-propanediamine2.55.2< 0.1
Urea3.12.8< 0.1
Intermediate Adduct5.83.50.2
This compound 7.2 87.5 99.6
Polymeric By-product> 101.0< 0.1

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add N-(2-aminoethyl)-1,3-propanediamine (1.0 mol) and urea (1.05 mol).

  • Reaction: Heat the mixture to 120-130 °C with constant stirring under a nitrogen atmosphere. Ammonia gas will be evolved.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by HPLC or TLC until the starting diamine is consumed (typically 4-6 hours).

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Initial Purification: Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool. The product may crystallize. Filter the solid and wash with cold ethanol.

Protocol 2: HPLC Method for Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Mix Diamine and Urea react Heat to 120-130°C start->react monitor Monitor by HPLC/TLC react->monitor cool Cool to RT monitor->cool dissolve Dissolve in Hot Ethanol cool->dissolve crystallize Crystallize dissolve->crystallize filter Filter and Wash crystallize->filter hplc HPLC Analysis filter->hplc gcms GC-MS Analysis filter->gcms nmr NMR Analysis filter->nmr

Caption: Experimental workflow for the synthesis and analysis.

troubleshooting_logic cluster_yield Low Yield cluster_purity High Impurities cluster_solutions Potential Solutions issue Problem Encountered incomplete_rxn Incomplete Reaction? issue->incomplete_rxn loss_workup Loss During Work-up? issue->loss_workup unreacted_sm Unreacted Starting Material? issue->unreacted_sm polymers Polymeric By-products? issue->polymers sol1 Increase Time/Temp incomplete_rxn->sol1 sol2 Optimize Extraction loss_workup->sol2 sol3 Adjust Stoichiometry unreacted_sm->sol3 sol4 Optimize Temp/Time polymers->sol4

Technical Support Center: Optimizing Catalyst Loading for Reactions with 1-(3-Aminopropyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-Aminopropyl)imidazolidin-2-one. The focus is on optimizing catalyst loading for common reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic reactions where this compound is used?

A1: Given its structure, which contains both a primary and a secondary amine, this compound is frequently used in:

  • N-Alkylation: The primary amine is susceptible to alkylation to introduce various substituents.

  • Amide Coupling: The primary amine can react with carboxylic acids to form amide bonds.

  • Metal-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination): It can act as a nucleophile (coupling partner) or as a ligand for the metal catalyst.[1][2][3]

Q2: I am observing low to no product formation. What is the first parameter I should check regarding the catalyst?

A2: Before extensively modifying other reaction parameters, ensure your catalyst is active. Catalyst deactivation can occur due to impurities in reagents or solvents, or improper storage. If using a pre-catalyst that requires in-situ activation, ensure the activation step is proceeding as expected. For palladium-catalyzed reactions, the choice of ligand is also crucial for catalyst activity and stability.[1][2]

Q3: How does the structure of this compound affect catalyst selection and loading?

A3: The presence of two amine groups with different steric environments and basicities can be a challenge. The primary amine is more sterically accessible and generally more nucleophilic than the cyclic secondary amine. This can lead to selectivity issues (mono- vs. di-alkylation/amidation). The molecule can also act as a bidentate ligand, which might chelate to the metal center and inhibit catalysis. Catalyst systems, including the choice of metal, ligand, and additives, must be chosen to manage these factors.

Troubleshooting Guides

Issue 1: Low Yield in Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type Reaction)
Symptom Possible Cause Troubleshooting Step
Low conversion of starting materials Insufficient catalyst activity - Increase catalyst loading in small increments (e.g., from 1 mol% to 2 mol%).- Screen different palladium pre-catalysts and ligands (e.g., RuPhos, BrettPhos).[1][2]- Ensure anhydrous and anaerobic conditions, as oxygen can deactivate the catalyst.
Inappropriate ligand-to-metal ratio - For many phosphine ligands, a 1:1 to 2:1 ligand-to-palladium ratio is optimal. Vary this ratio to find the best performance.
Formation of side products Catalyst-mediated side reactions - Decrease catalyst loading. High catalyst concentrations can sometimes promote undesired pathways.- Lower the reaction temperature.
Reaction stalls after initial conversion Catalyst deactivation - The ligand may not be robust enough for the reaction conditions. Switch to a more sterically hindered or electron-rich ligand to protect the metal center.- Add the catalyst in portions throughout the reaction.
Issue 2: Poor Selectivity or Low Yield in N-Alkylation with Alcohols (Borrowing Hydrogen Catalysis)
Symptom Possible Cause Troubleshooting Step
Low conversion Low catalyst activity - Increase the loading of the ruthenium catalyst (e.g., from 0.5 mol% to 1-2 mol%).[4]- The addition of a co-catalyst or additive, such as diphenyl phosphate, can significantly enhance reactivity.[4]
Formation of over-alkylated product High catalyst loading or prolonged reaction time - Reduce the catalyst loading.- Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is maximized.
No reaction Incompatible catalyst system - This type of reaction is sensitive to the catalyst and any additives. A base-free catalyst system might be necessary to avoid side reactions.[4]
Issue 3: Failed Amide Coupling Reaction
Symptom Possible Cause Troubleshooting Step
No product formation with standard coupling agents (e.g., HATU, EDC) Low nucleophilicity of the amine or steric hindrance - While the primary amine of this compound is relatively reactive, the substrate it is reacting with may be sterically hindered or electronically deactivated.- Switch to a more potent coupling reagent. For difficult couplings, converting the carboxylic acid to an acyl fluoride or using a tantalum-based protocol has shown success.[5]- Increase the equivalents of the coupling agent and base.
Low yield Sub-optimal reaction conditions - Vary the solvent. Common solvents include DMF, DCM, and THF.- Adjust the reaction temperature. Some couplings benefit from cooling, while others require heating.

Data on Catalyst Loading Optimization

The following table summarizes typical catalyst loadings for relevant reaction types. Note that the optimal loading is substrate-dependent and should be determined empirically.

Reaction TypeCatalyst SystemTypical Catalyst LoadingSubstrate ExampleYieldReference
Buchwald-Hartwig Amination Pd₂(dba)₃ / Xantphos1 mol% PdN-allylurea and aryl bromideGood to excellent[6]
Buchwald-Hartwig Amination Pd/CM-phos1.0-2.5 mol% PdAryl mesylates and aminesModerate to excellent[3]
N-Alkylation with Alcohols Ruthenium Pincer Complex1 mol% RuAmino-amide and n-propanolQuantitative[4]
Acid-Catalyzed N-Alkylation Camphorsulfonic acid (CSA)10 mol%Pyrazole and trichloroacetimidate77%[7]

Experimental Protocols

General Protocol for Optimizing Palladium Catalyst Loading in a Buchwald-Hartwig Amination
  • System Setup: To a series of oven-dried reaction vials containing stir bars, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and a suitable base (e.g., NaOtBu, 1.4 equiv.).

  • Catalyst Preparation: In a glovebox, prepare stock solutions of the palladium pre-catalyst (e.g., Pd₂(dba)₃) and the ligand (e.g., RuPhos) in an anhydrous solvent (e.g., toluene).

  • Catalyst Addition: Add varying amounts of the pre-catalyst and ligand stock solutions to the reaction vials to achieve different catalyst loadings (e.g., 0.5, 1.0, 1.5, 2.0 mol% Pd) while maintaining a constant ligand-to-metal ratio (e.g., 2:1).

  • Reaction: Add anhydrous solvent to each vial to achieve the desired concentration. Seal the vials and heat the reactions to the desired temperature (e.g., 100 °C).

  • Monitoring and Analysis: Monitor the progress of each reaction by taking aliquots at regular time intervals and analyzing them by LC-MS or GC-MS.

  • Optimization: Compare the reaction profiles to determine the catalyst loading that provides the best balance of reaction rate, yield, and purity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis & Optimization A Define Reaction: Substrates, Solvent, Base B Select Catalyst System: Pre-catalyst & Ligand A->B C Vary Catalyst Loading (e.g., 0.5-5 mol%) B->C D Vary Ligand:Metal Ratio (e.g., 1:1, 2:1) C->D E Run Parallel Reactions D->E F Monitor Conversion & Yield (LC-MS, GC, NMR) E->F G Identify Optimal Loading F->G H Confirm with Scale-up Run G->H

Caption: Workflow for Catalyst Loading Optimization.

troubleshooting_pathway Start Low Yield in Cross-Coupling Reaction Q1 Is Starting Material Consumed? Start->Q1 A1_Yes High Byproduct Formation Q1->A1_Yes Yes A1_No Low Conversion Q1->A1_No No Q2 Decrease Catalyst Loading & Temperature A1_Yes->Q2 Q3 Increase Catalyst Loading A1_No->Q3 End_Success Reaction Optimized Q2->End_Success Q4 Screen Different Ligands/Additives Q3->Q4 Q4->End_Success End_Fail Consult Specialist Q4->End_Fail

Caption: Troubleshooting Decision Tree for Low Yield.

References

Validation & Comparative

A Comparative Guide to Cyclic Ureas in the Synthesis of N-Aryl Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the successful synthesis of complex molecules. This guide provides an objective comparison of 1-(3-Aminopropyl)imidazolidin-2-one and other cyclic ureas in the synthesis of N-aryl piperazine derivatives, a scaffold of significant interest in medicinal chemistry. We present a comparative analysis based on a hypothetical synthetic pathway to a key intermediate, supported by experimental data drawn from analogous reactions in the literature.

The piperazine moiety is a privileged structure in drug discovery, appearing in a wide array of approved pharmaceuticals.[1][2] The synthesis of N-aryl piperazines often involves the reaction of a suitable diamine precursor with an aryl halide.[3][4] In this guide, we will explore the use of this compound as a masked diamine in comparison to the more conventional 1,4-bis(3-aminopropyl)piperazine.

Introduction to the Synthetic Challenge

The target of our comparative synthesis is the N-aryl piperazine intermediate, N-[3-(4-{3-[bis(2-methylpropyl)amino]propyl}piperazin-1-yl)propyl]-1,2,3,4-tetrahydroacridin-9-amine, a compound with potential applications in the treatment of neurodegenerative diseases.[5] A key step in the synthesis of this molecule involves the formation of a piperazine ring functionalized with aminopropyl side chains.

Comparative Synthetic Pathways

We will compare two synthetic approaches to a key fragment of the target molecule, focusing on the introduction of the piperazine core and its subsequent functionalization.

Route A utilizes the commercially available 1,4-bis(3-aminopropyl)piperazine as the diamine source.

Route B employs this compound, which serves as a precursor to the required N-substituted propane-1,3-diamine after in situ deprotection.

Below is a logical workflow for the synthesis of a common intermediate via these two routes.

cluster_0 Route A: Using 1,4-Bis(3-aminopropyl)piperazine cluster_1 Route B: Using this compound A_start 1,4-Bis(3-aminopropyl)piperazine A_step1 Reaction with Aryl Halide A_start->A_step1 A_product N-Aryl Piperazine Intermediate A_step1->A_product B_start This compound B_step1 Reaction with Aryl Halide B_start->B_step1 B_step2 Hydrolysis of Imidazolidin-2-one B_step1->B_step2 B_step3 Dimerization/ Cyclization B_step2->B_step3 B_product N-Aryl Piperazine Intermediate B_step3->B_product Start Need to Synthesize N-Aryl Piperazine Decision Is the corresponding 1,4-disubstituted piperazine commercially available? Start->Decision RouteA Route A: Direct Amination Decision->RouteA Yes RouteB Route B: Masked Diamine Approach Decision->RouteB No ConsiderationA Fewer steps, potentially higher overall yield RouteA->ConsiderationA ConsiderationB More steps, allows for late-stage diversification RouteB->ConsiderationB End Synthesized Intermediate ConsiderationA->End ConsiderationB->End

References

Unveiling the Therapeutic Potential: A Comparative Analysis of 1-(3-Aminopropyl)imidazolidin-2-one Analogues' Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the dynamic landscape of drug discovery, the imidazolidin-2-one scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide offers a comparative analysis of the biological performance of various analogues of 1-(3-aminopropyl)imidazolidin-2-one, providing researchers, scientists, and drug development professionals with a comprehensive overview of their potential therapeutic applications. The following sections delve into the quantitative biological data, detailed experimental protocols, and key structure-activity relationships that govern the efficacy of these compounds.

Comparative Biological Activity of Imidazolidin-2-one Analogues

The biological activity of imidazolidin-2-one analogues is significantly influenced by the nature and position of substituents on the core ring structure. The following table summarizes the quantitative data from various studies, highlighting the diverse therapeutic potential of this class of compounds, ranging from anticancer to antimicrobial activities.

Compound IDAnalogue DescriptionBiological ActivityAssay TypeQuantitative Data (IC50/MIC)Reference
1 4-(6-Hydroxybenzo[d][1][2]dioxol-5-yl)-1-phenylimidazolidin-2-oneAnticancerCytotoxicity against normal and cancer human cell linesNot specified[2]
2 1-(4-Chlorophenyl)-4-(6-hydroxybenzo[d][1][2]dioxol-5-yl)imidazolidin-2-oneAnticancerCytotoxicity against normal and cancer human cell linesNot specified[2]
3 2-Naphthaldehyde N-(imidazolidin-2-ylidene)hydrazoneα2-adrenergic and Imidazoline I1 receptor bindingRadioligand binding assayKi = 94.3 nM (α2), IC50 = 51.7 nM (I1)[3]
4 Quinoline-2-carboxaldehyde N-(imidazolidin-2-ylidene)hydrazoneImidazoline I2 receptor bindingRadioligand binding assayKi = 26.7 nM[3]
5 Imidazolidine-2,4-dione derivativesAnti-HIVHIV-1IIIB replication in MT-2 cellsGood to excellent[4]
6 Alkyl 2-(2,4,5-trioxo-3-substituted imidazolidin-1-yl)acetatesPyruvate Carboxylase InhibitionEnzyme inhibition assayIC50 = 3 and 12 μM[5]

Key Experimental Protocols

The biological activities summarized above were determined using a variety of established experimental protocols. Below are the detailed methodologies for the key assays cited.

Cytotoxicity Assay for Anticancer Activity

The anticancer activity of the 4-substituted imidazolidin-2-one analogues was evaluated by testing their cytotoxicity against a panel of normal and cancer human cell lines. While the specific cell lines and detailed protocol are not fully elaborated in the initial findings, a general methodology for such an assay involves:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa) and a normal cell line (e.g., HEK293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds.

  • MTT Assay: After a specified incubation period (typically 24-72 hours), an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[2][6]

Radioligand Binding Assay for Receptor Affinity

The binding affinities of the N-(imidazolidin-2-ylidene)hydrazone analogues for adrenergic and imidazoline receptors were determined using radioligand binding assays.

  • Membrane Preparation: Membranes are prepared from tissues or cells expressing the target receptors.

  • Binding Reaction: The membranes are incubated with a specific radioligand (e.g., [3H]-clonidine for α2-adrenergic receptors) and varying concentrations of the test compounds.

  • Separation and Scintillation Counting: The bound and free radioligands are separated by filtration. The radioactivity of the filters is then measured using a scintillation counter.

  • Data Analysis: The Ki (inhibitory constant) and IC50 values are calculated from the competition binding curves.[3]

Antimicrobial Susceptibility Testing

The antibacterial and antifungal activities of various imidazolidinone derivatives are typically assessed using broth microdilution or agar well diffusion methods to determine the Minimum Inhibitory Concentration (MIC).

  • Inoculum Preparation: Standardized suspensions of bacterial or fungal strains are prepared.

  • Compound Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well plates.

  • Inoculation and Incubation: The prepared inoculum is added to each well, and the plates are incubated under appropriate conditions.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Structure-Activity Relationship and Signaling Pathways

The biological activity of imidazolidin-2-one analogues is intricately linked to their structural features. For instance, substitutions at the N-1 and C-4 positions of the imidazolidin-2-one ring appear to be crucial for modulating their anticancer and receptor binding activities.

The following diagram illustrates a generalized experimental workflow for screening the biological activity of novel imidazolidin-2-one analogues.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start Starting Materials (e.g., Diamines, Ureas) synthesis Chemical Synthesis of Imidazolidin-2-one Analogues start->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification primary_screening Primary Screening (e.g., Cytotoxicity Assay) purification->primary_screening secondary_screening Secondary Screening (e.g., Receptor Binding, Enzyme Inhibition) primary_screening->secondary_screening lead_identification Lead Compound Identification secondary_screening->lead_identification sar_studies Structure-Activity Relationship (SAR) Studies lead_identification->sar_studies sar_studies->synthesis Iterative Synthesis adme_tox ADME/Tox Profiling sar_studies->adme_tox optimized_lead Optimized Lead adme_tox->optimized_lead

Caption: Experimental workflow for the discovery and optimization of imidazolidin-2-one analogues.

This guide provides a snapshot of the current understanding of the biological activities of this compound analogues and related compounds. The diverse pharmacological profiles highlight the immense potential of the imidazolidin-2-one scaffold in the development of novel therapeutics. Further research focusing on systematic structure-activity relationship studies will be instrumental in unlocking the full therapeutic potential of this promising class of molecules.

References

"spectroscopic analysis and confirmation of 1-(3-Aminopropyl)imidazolidin-2-one structure"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Spectroscopic Analysis of 1-(3-Aminopropyl)imidazolidin-2-one

For researchers and professionals in drug development and chemical synthesis, unequivocal structural confirmation of novel or synthesized compounds is paramount. This guide provides a comparative analysis of the spectroscopic data used to confirm the structure of this compound. By examining the expected outcomes from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry, we offer a detailed roadmap for the characterization of this molecule and similar chemical entities.

Comparative Spectroscopic Data Analysis

To facilitate a clear understanding of the spectroscopic fingerprint of this compound, the following tables summarize the expected quantitative data. These are compared with data from structurally related compounds to highlight key differentiating features.

Table 1: ¹H NMR Spectral Data Comparison

CompoundFunctional GroupChemical Shift (δ, ppm)Multiplicity
This compound (Expected) -CH₂- (ring)~3.2-3.4Triplet
-CH₂- (ring)~3.2-3.4Triplet
-CH₂- (propyl, adjacent to ring N)~3.1-3.3Triplet
-CH₂- (propyl, central)~1.6-1.8Quintet
-CH₂- (propyl, adjacent to NH₂)~2.7-2.9Triplet
NH (ring)Broad singletBroad Singlet
NH₂ (primary amine)Broad singletBroad Singlet
N-(3-Aminopropyl)imidazole[1]Imidazole-CH7.69, 7.01, 6.93Singlets
-CH₂- (adjacent to imidazole)4.01Triplet
-CH₂- (central)1.85Quintet
-CH₂- (adjacent to NH₂)2.64Triplet
3-Aminopropanol[2][3][4]-CH₂-OH~3.6Triplet
-CH₂- (central)~1.6Quintet
-CH₂-NH₂~2.8Triplet

Table 2: ¹³C NMR Spectral Data Comparison

CompoundCarbon AtomChemical Shift (δ, ppm)
This compound (Expected) C=O (urea)~160-165
-CH₂- (ring)~40-45
-CH₂- (propyl, adjacent to ring N)~40-45
-CH₂- (propyl, central)~25-30
-CH₂- (propyl, adjacent to NH₂)~38-42
Ethylenediamine[5][6]-CH₂-~40
N-substituted imidazolidin-2-ones[7]C=O~163
Ring CH₂~47
Chiral ring CH~60-62

Table 3: Infrared (IR) Spectroscopy Data Comparison

CompoundFunctional Group VibrationWavenumber (cm⁻¹)Characteristics
This compound (Expected) N-H stretch (primary amine)3400-3250Two bands, sharp to medium[8]
N-H stretch (secondary amide in ring)~3300Broad
C-H stretch (aliphatic)3000-2850Strong, sharp
C=O stretch (cyclic urea)~1680-1650Strong, sharp
N-H bend (primary amine)1650-1580Medium[8]
C-N stretch (aliphatic amine)1250-1020Medium to weak[8]
Primary Amines (general)[9][10]N-H stretch3500-3300Two bands (asymmetric and symmetric)
Secondary Amines (general)[11][12]N-H stretch3350-3310One band
Cyclic Ureas (general)[13]C=O stretch1700-1630Strong

Table 4: Mass Spectrometry Data Comparison

CompoundIonization ModeKey Fragment Ions (m/z)Interpretation
This compound (Expected) ESI+[M+H]⁺ = 144.1Molecular ion
127.1Loss of NH₃
85.1Imidazolidin-2-one fragment
58.1Aminopropyl fragment
Urea[14][15]EI60Molecular Ion [M]⁺
44[CONH₂]⁺
43[HNCO]⁺
Alkylamines (general)[9]EI/ESI+α-cleavage (cleavage of C-C bond nearest the nitrogen)

Experimental Workflows and Logical Relationships

To visually represent the process of spectroscopic analysis and structural confirmation, the following diagrams are provided.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_interpretation Data Interpretation cluster_confirmation Structural Confirmation Sample Synthesized Compound (this compound) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Number of Signals NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Confirmed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis and structural confirmation of this compound.

Structure_Elucidation_Logic Logical Flow for Structure Elucidation cluster_nmr NMR Evidence cluster_ir IR Evidence cluster_ms MS Evidence Start Proposed Structure: This compound H1_NMR ¹H NMR: - Signals for propyl chain - Signals for imidazolidinone ring - Exchangeable protons (NH, NH₂) Start->H1_NMR C13_NMR ¹³C NMR: - Carbonyl carbon signal - Signals for aliphatic carbons Start->C13_NMR IR_evidence IR Spectroscopy: - N-H stretches (amine and amide) - C=O stretch (urea) - C-H stretches Start->IR_evidence MS_evidence Mass Spectrometry: - Molecular ion peak - Characteristic fragmentation Start->MS_evidence Conclusion Structure Confirmed H1_NMR->Conclusion C13_NMR->Conclusion IR_evidence->Conclusion MS_evidence->Conclusion

Caption: Logical flow for the elucidation of the structure of this compound using spectroscopic data.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate spectroscopic analysis.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent will depend on the sample's solubility and the desire to observe exchangeable protons (NH and NH₂). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 10-12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds.

    • Process the data similarly to the ¹H spectrum.

2. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation:

    • Neat (for liquids): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet (for solids): Grind a small amount of the solid sample (1-2 mg) with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The spectrum is typically recorded from 4000 to 400 cm⁻¹.[16]

    • The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).[13]

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, commonly coupled with a chromatographic system (e.g., GC-MS or LC-MS) and equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Sample Preparation:

    • For LC-MS (ESI): Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Acquisition:

    • Introduce the sample into the ion source.

    • For ESI, the sample solution is nebulized and ionized to form protonated molecules [M+H]⁺.

    • The ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

    • A mass spectrum is generated, plotting ion intensity versus m/z.

  • Tandem Mass Spectrometry (MS/MS):

    • To obtain fragmentation information, select the molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID).

    • The resulting fragment ions are then analyzed to provide structural information.

References

Cross-Reactivity Profile of 1-(3-Aminopropyl)imidazolidin-2-one: A Data Gap in Current Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant lack of data regarding the cross-reactivity, binding profile, and off-target effects of the compound 1-(3-Aminopropyl)imidazolidin-2-one. Despite the broader class of imidazolidin-2-one derivatives being associated with a wide range of biological activities, including anticancer and antimicrobial properties, specific pharmacological data for this particular molecule remains unpublished.

Currently, there are no publicly available studies that identify a primary biological target for this compound. This absence of a known primary target makes it impossible to conduct or report on cross-reactivity studies, which would typically involve comparing the binding affinity of the compound to its intended target versus a panel of other biologically relevant proteins, such as receptors, enzymes, and ion channels.

The imidazolidin-2-one scaffold is a common feature in a variety of pharmacologically active molecules.[1][2] Research into derivatives of this core structure has indicated potential therapeutic applications.[3][4][5] However, the specific substitutions on the imidazolidin-2-one ring are critical in determining the compound's biological activity and specificity. The presence of a 3-aminopropyl group at the N1 position of the imidazolidin-2-one ring, as in the molecule of interest, defines its unique chemical properties and, consequently, its interaction with biological systems. Without experimental data, any discussion of its cross-reactivity would be purely speculative.

To address this knowledge gap, a systematic investigation into the pharmacological profile of this compound is required. A standard research workflow to characterize its cross-reactivity would involve several key experimental stages.

Proposed Experimental Workflow for Cross-Reactivity Profiling

A logical workflow to determine the cross-reactivity of a novel compound like this compound would begin with target identification and then proceed to broader screening.

G A Compound Synthesis and Purification (this compound) B Primary Target Identification A->B C High-Throughput Screening (HTS) (e.g., cell-based assays, biochemical assays) B->C Experimental D Affinity-Based Methods (e.g., chemical proteomics) B->D Experimental E In Silico Target Prediction (e.g., molecular docking, pharmacophore modeling) B->E Computational F Validation of Primary Target (e.g., dose-response assays, target engagement studies) C->F D->F E->F G Broad Panel Off-Target Screening (e.g., commercial safety panels like Eurofins SafetyScreen or CEREP BioPrint) F->G H Secondary Functional Assays (for identified off-targets) G->H I Data Analysis and Cross-Reactivity Profile Generation H->I

Figure 1. A generalized experimental workflow for identifying the primary target and assessing the cross-reactivity of a novel chemical entity.

Detailed Experimental Protocols

Should research be undertaken, the following experimental protocols would be central to establishing a cross-reactivity profile for this compound.

1. Primary Target Identification using Affinity-Based Chemical Proteomics:

  • Objective: To identify the primary protein target(s) of this compound from a complex biological sample.

  • Methodology:

    • Synthesis of an Affinity Probe: Synthesize a derivative of this compound that incorporates a linker and a reactive group (e.g., a photo-affinity label like a diazirine) and a reporter tag (e.g., biotin).

    • Incubation with Cell Lysate: Incubate the affinity probe with a relevant cell lysate or tissue homogenate to allow for binding to target proteins.

    • Photo-Crosslinking: Expose the mixture to UV light to induce covalent cross-linking between the probe and its binding partners.

    • Enrichment of Probe-Protein Complexes: Use streptavidin-coated beads to pull down the biotin-tagged protein complexes.

    • Protein Digestion and Mass Spectrometry: Elute the bound proteins, digest them into peptides (e.g., with trypsin), and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data Analysis: Identify proteins that are specifically enriched in the presence of the active compound compared to a control.

2. Broad Panel Off-Target Screening (Example: Radioligand Binding Assays):

  • Objective: To assess the binding of this compound to a wide range of known receptors, ion channels, and transporters to identify potential off-target interactions.

  • Methodology:

    • Compound Preparation: Prepare a stock solution of this compound at a known concentration.

    • Assay Panel: Utilize a commercial service (e.g., Eurofins SafetyScreen44) that includes a panel of radioligand binding assays for numerous targets (e.g., adrenergic, dopaminergic, serotonergic, opioid receptors, etc.).

    • Binding Assay: For each target, membranes or cells expressing the target protein are incubated with a specific radioligand and a single high concentration of this compound (e.g., 10 µM).

    • Detection: The amount of radioligand displaced by the test compound is measured using a scintillation counter.

    • Data Interpretation: The results are typically expressed as the percentage of inhibition of radioligand binding. A significant inhibition (e.g., >50%) at the screening concentration suggests a potential off-target interaction, which would then be followed up with concentration-response curves to determine the binding affinity (Ki).

3. Secondary Functional Assays (Example: Calcium Mobilization Assay for a Gq-coupled GPCR):

  • Objective: To determine if the binding of this compound to an identified off-target G-protein coupled receptor (GPCR) results in a functional response (agonist or antagonist activity).

  • Methodology:

    • Cell Culture: Use a cell line stably expressing the identified off-target GPCR (e.g., HEK293 cells).

    • Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Compound Addition: Add varying concentrations of this compound to the cells. To test for antagonist activity, pre-incubate the cells with the compound before adding a known agonist for the receptor.

    • Signal Detection: Measure the change in fluorescence intensity over time using a plate reader (e.g., a FLIPR or FlexStation). An increase in fluorescence indicates an agonist-induced calcium release. A reduction in the agonist-induced signal indicates antagonist activity.

    • Data Analysis: Plot the concentration-response data and fit to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion

The development of a comprehensive cross-reactivity profile for this compound is a critical step in understanding its potential therapeutic utility and safety. At present, the absence of such data in the public domain highlights a clear opportunity for future research. The experimental approaches outlined above provide a standard framework for elucidating the molecular interactions of this compound, which would be invaluable for researchers, scientists, and drug development professionals. Without such studies, any claims regarding the selectivity and safety of this compound cannot be substantiated.

References

"performance of 1-(3-Aminopropyl)imidazolidin-2-one in asymmetric synthesis compared to other auxiliaries"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for efficient and highly selective methods in asymmetric synthesis is perpetual. Chiral auxiliaries are a cornerstone of this endeavor, enabling the reliable control of stereochemistry. This guide provides a detailed comparison of the performance of 1-(3-Aminopropyl)imidazolidin-2-one and its derivatives with other widely used chiral auxiliaries in asymmetric synthesis, supported by experimental data and detailed protocols.

The imidazolidin-2-one scaffold has emerged as a powerful chiral auxiliary in asymmetric reactions, demonstrating exceptional levels of stereocontrol, particularly in the formation of carbon-carbon bonds.[1] While extensive research has focused on polymer-supported versions, this guide will also shed light on the performance of non-supported N-substituted imidazolidin-2-one auxiliaries, offering a broader perspective for selecting the optimal chiral director for a specific synthetic challenge.

Asymmetric Alkylation: A Head-to-Head Comparison

Asymmetric alkylation of enolates is a fundamental transformation for the construction of chiral molecules. The choice of chiral auxiliary is paramount in achieving high diastereoselectivity. Below is a comparative summary of the performance of a polymer-supported 2-imidazolidinone auxiliary against the well-established Evans' oxazolidinone and Enders' SAMP/RAMP auxiliaries.

Chiral AuxiliarySubstrateElectrophileYield (%)Diastereomeric Excess (de, %)Reference
NCPS-supported 2-Imidazolidinone N-propionylBenzyl bromide85>99[1]
N-propionylAllyl iodide82>99[1]
N-propionylMethyl iodide75>99[1]
Evans' Oxazolidinone N-propionylAllyl iodide61-7798:2 (dr)[2]
Enders' SAMP Hydrazone Cyclohexanone hydrazoneBenzyl bromide87 (of hydrazone)≥97[3]

Note: NCPS stands for non-cross-linked polystyrene. Diastereomeric ratio (dr) is presented as reported in the literature.

The data clearly indicates that the polymer-supported 2-imidazolidinone auxiliary provides outstanding diastereoselectivity (>99% de) in asymmetric alkylation reactions with a variety of electrophiles.[1] Notably, high stereocontrol is achieved without the need for complex linkers or special reaction conditions that are sometimes necessary for Evans' auxiliaries to prevent epimerization.[1]

Experimental Workflow for Asymmetric Alkylation

The general workflow for asymmetric alkylation using a chiral auxiliary involves three key stages: attachment of the auxiliary, diastereoselective alkylation of the resulting enolate, and subsequent cleavage of the auxiliary to yield the desired chiral product.

Asymmetric_Alkylation_Workflow General Workflow for Asymmetric Alkylation using a Chiral Auxiliary cluster_start Starting Materials cluster_synthesis Synthesis cluster_cleavage Product Isolation A Achiral Carboxylic Acid Derivative C N-Acylation: Attachment of Auxiliary A->C B Chiral Auxiliary (e.g., this compound) B->C D Enolate Formation (Base) C->D Formation of Chiral Imide E Diastereoselective Alkylation (Electrophile) D->E Addition of Electrophile F Cleavage of Auxiliary E->F Formation of Alkylated Intermediate G Chiral Product F->G Isolation H Recovered Chiral Auxiliary F->H Recycling

General workflow for asymmetric alkylation.

Detailed Experimental Protocols

For the successful application of these chiral auxiliaries, precise experimental conditions are crucial. The following are typical procedures for the key steps in an asymmetric alkylation sequence using a 2-imidazolidinone-based auxiliary.

N-Acylation of the Chiral Auxiliary

This step attaches the achiral carboxylic acid derivative to the chiral auxiliary, forming a chiral imide.

  • Procedure: The polymer-supported 2-imidazolidinone chiral auxiliary (1 equivalent) is dissolved in anhydrous tetrahydrofuran (THF) under an argon atmosphere at 0 °C. A 1 M solution of potassium tert-butoxide (t-BuOK) in THF (5 equivalents) is added dropwise, followed by the addition of the desired acyl chloride (10 equivalents). The reaction mixture is stirred for 30 minutes, after which it is quenched by the addition of a saturated ammonium chloride (NH4Cl) solution and extracted with dichloromethane (CH2Cl2). The organic layers are combined, evaporated, and the resulting viscous solution is added dropwise to cold methanol. The precipitated solid represents the N-acylated chiral auxiliary, which is then filtered, washed with water and methanol, and dried.[1][4]

Asymmetric Alkylation

This is the key stereochemistry-defining step where the enolate of the chiral imide reacts with an electrophile.

  • Procedure: Under an argon atmosphere, the N-acylated polymer-supported auxiliary (1 equivalent) is dissolved in anhydrous THF and cooled to -78 °C. A 1 M solution of sodium bis(trimethylsilyl)amide (NaHMDS) (5 equivalents) is added dropwise to form the enolate. The alkylating agent (e.g., benzyl bromide, 10 equivalents) is then added, and the reaction mixture is stirred at -78 °C for 4 hours. The reaction is quenched with a saturated NH4Cl solution and extracted with CH2Cl2. The organic layers are concentrated, and the product is precipitated in cold methanol, filtered, and washed to yield the alkylated product.[1]

Cleavage of the Chiral Auxiliary

The final step involves the removal of the chiral auxiliary to release the desired enantiomerically enriched carboxylic acid.

  • Procedure: The alkylated polymer-supported auxiliary is treated with an excess of a 1:1 (v/v) mixture of 2 N sodium hydroxide (NaOH) and dioxane. The resulting mixture is stirred until the reaction is complete, as monitored by thin-layer chromatography. The polymer is then precipitated by adding the reaction mixture to cold methanol, and the filtrate containing the sodium salt of the carboxylic acid is collected. Acidification of the filtrate followed by extraction and purification yields the final chiral carboxylic acid.[1]

Logical Relationship of Stereocontrol

The high diastereoselectivity observed with imidazolidin-2-one and other effective chiral auxiliaries stems from the formation of a rigid, chelated enolate intermediate. The steric bulk of the auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite, less hindered face.

Stereocontrol_Model Model for Diastereoselective Alkylation cluster_chelation Chelated Enolate Intermediate A Chiral Auxiliary (e.g., Imidazolidinone) C Enolate Double Bond B Metal Cation (e.g., Li+, Na+) D Bulky Substituent on Auxiliary G Disfavored Attack (Sterically Hindered Face) D->G Steric Hindrance E Electrophile (R-X) F Favored Attack (Less Hindered Face) E->F E->G H Major Diastereomer F->H I Minor Diastereomer G->I

Simplified model of stereocontrol.

References

"literature comparison of synthetic routes to 1-(3-Aminopropyl)imidazolidin-2-one"

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of synthetic pathways to 1-(3-Aminopropyl)imidazolidin-2-one reveals several strategic approaches, primarily revolving around the formation of the core imidazolidin-2-one ring and the subsequent or concurrent introduction of the aminopropyl side chain. For researchers and professionals in drug development, the selection of an optimal synthetic route depends on factors such as the availability of starting materials, scalability, overall yield, and the ease of purification. This guide provides a comparative overview of three plausible synthetic routes to this compound, supported by generalized experimental protocols and data extrapolated from analogous transformations in the literature.

Route 1: Synthesis via Cyclization of N-(3-Aminopropyl)ethane-1,2-diamine

This approach focuses on first constructing the key diamine intermediate, N-(3-aminopropyl)ethane-1,2-diamine, followed by the cyclization of the vicinal amino groups to form the imidazolidin-2-one ring. The terminal primary amine on the propyl side chain requires protection prior to cyclization.

Route_1 A Ethylenediamine C N-(2-Cyanoethyl)ethylenediamine A->C Cyanoethylation B Acrylonitrile B->C D N-(3-Aminopropyl)ethane-1,2-diamine C->D Reduction (e.g., Raney Ni, H2) F N-(3-(Phthalimido)propyl)ethane-1,2-diamine D->F Protection E Phthalic Anhydride E->F H 1-(3-(Phthalimido)propyl)imidazolidin-2-one F->H Cyclization G Carbonyldiimidazole (CDI) G->H J This compound H->J Deprotection I Hydrazine I->J

Caption: Route 1: Synthesis via Diamine Cyclization.

Experimental Protocol:

Step 1: Synthesis of N-(2-Cyanoethyl)ethylenediamine. To a solution of ethylenediamine in a suitable solvent such as a monohydric alcohol, acrylonitrile is added dropwise at a controlled temperature between 30-70°C. The molar ratio of ethylenediamine to acrylonitrile is kept high to favor mono-cyanoethylation. The reaction progress is monitored by gas chromatography (GC). Upon completion, the solvent is removed under reduced pressure to yield the crude product.

Step 2: Synthesis of N-(3-Aminopropyl)ethane-1,2-diamine. The crude N-(2-Cyanoethyl)ethylenediamine is dissolved in a solvent like ethanol, and subjected to catalytic hydrogenation in the presence of Raney nickel and a base such as sodium hydroxide. The reaction is carried out in a high-pressure reactor under a hydrogen atmosphere (1.5-2.0 MPa) at a temperature of 60-70°C until the starting material is fully consumed as monitored by GC.[1] The catalyst is then filtered off, and the solvent is evaporated to give N-(3-aminopropyl)ethane-1,2-diamine.

Step 3: Protection of the Terminal Amino Group. N-(3-Aminopropyl)ethane-1,2-diamine is reacted with phthalic anhydride in a solvent-free microwave-assisted reaction or by heating in a non-polar solvent to form N-(3-(Phthalimido)propyl)ethane-1,2-diamine.[2]

Step 4: Cyclization to 1-(3-(Phthalimido)propyl)imidazolidin-2-one. The protected diamine is dissolved in a suitable solvent like dichloromethane. 1,1'-Carbonyldiimidazole (CDI) is added portion-wise, and the reaction mixture is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed, and the crude product is purified by column chromatography.[3]

Step 5: Deprotection to this compound. The phthalimide-protected intermediate is treated with hydrazine hydrate in a solvent like ethanol at reflux to cleave the phthalimide group and yield the final product.[2][4]

Data Summary for Route 1:

StepStarting MaterialsReagents/CatalystsConditionsTypical Yield (Analogous Reactions)
1Ethylenediamine, AcrylonitrileMonohydric alcohol30-70°CModerate (Selectivity can be an issue)
2N-(2-Cyanoethyl)ethylenediamineRaney Ni, NaOH, H₂60-70°C, 1.5-2.0 MPaHigh (up to 99%)[1]
3N-(3-Aminopropyl)ethane-1,2-diaminePhthalic AnhydrideMicrowave or heatHigh (around 90%)[2]
4Protected DiamineCarbonyldiimidazole (CDI)Room TemperatureGood to Excellent (55-81%)[3]
5Protected ImidazolidinoneHydrazine HydrateReflux in EthanolGood

Route 2: Synthesis via N-Alkylation of Imidazolidin-2-one

This synthetic strategy involves the initial formation of the imidazolidin-2-one ring, followed by the attachment of the aminopropyl side chain via N-alkylation using a protected aminopropyl halide.

Route_2 A 3-Amino-1-propanol C N-(3-Hydroxypropyl)phthalimide A->C Protection B Phthalic Anhydride B->C E N-(3-Halopropyl)phthalimide C->E Halogenation D Thionyl Chloride or PBr3 D->E H 1-(3-(Phthalimido)propyl)imidazolidin-2-one E->H F Imidazolidin-2-one F->H N-Alkylation G Base (e.g., K2CO3) G->H J This compound H->J Deprotection I Hydrazine I->J

Caption: Route 2: Synthesis via N-Alkylation.

Experimental Protocol:

Step 1: Synthesis of N-(3-Hydroxypropyl)phthalimide. 3-Amino-1-propanol is reacted with phthalic anhydride. The neat mixture can be irradiated in a microwave for a short period, or the reactants can be heated in a suitable solvent.[2]

Step 2: Synthesis of N-(3-Halopropyl)phthalimide. N-(3-Hydroxypropyl)phthalimide is converted to the corresponding halide (e.g., bromide or chloride) using a halogenating agent such as phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).

Step 3: N-Alkylation of Imidazolidin-2-one. Imidazolidin-2-one is deprotonated with a base like potassium carbonate in a solvent such as DMF. N-(3-Halopropyl)phthalimide is then added, and the reaction mixture is heated to effect the N-alkylation.[5] The reaction can also be performed under solvent-free ball milling conditions.[6]

Step 4: Deprotection. The resulting 1-(3-(phthalimido)propyl)imidazolidin-2-one is deprotected using hydrazine hydrate in refluxing ethanol to yield the final product.[4]

Data Summary for Route 2:

StepStarting MaterialsReagents/CatalystsConditionsTypical Yield (Analogous Reactions)
13-Amino-1-propanol, Phthalic AnhydrideNeat or solventMicrowave or heatHigh (around 90%)[2]
2N-(3-Hydroxypropyl)phthalimidePBr₃ or SOCl₂VariesGood to High
3Imidazolidin-2-one, N-(3-Halopropyl)phthalimideK₂CO₃, DMF or solvent-freeHeat or ball millingGood[5][6]
4Protected ImidazolidinoneHydrazine HydrateReflux in EthanolGood

Route 3: Synthesis via Intramolecular Cyclization of a Substituted Urea

This route involves the formation of a linear urea precursor containing the aminopropyl side chain, followed by an intramolecular cyclization to form the imidazolidin-2-one ring. A palladium-catalyzed carboamination reaction is a representative example of this strategy.[7][8]

Route_3 A N-(3-Phthalimidopropyl)allylamine C N-Allyl-N'-(phenyl)-N-(3-phthalimidopropyl)urea A->C Urea Formation B Isocyanate (e.g., PhNCO) B->C F Substituted 1-(3-(Phthalimido)propyl)imidazolidin-2-one C->F Pd-catalyzed Carboamination D Aryl Bromide D->F E Pd Catalyst, Ligand, Base E->F H This compound (with aryl substituent) F->H Deprotection G Hydrazine G->H

Caption: Route 3: Intramolecular Urea Cyclization.

Experimental Protocol:

Step 1: Synthesis of N-Allyl-N'-(aryl)-N-(3-phthalimidopropyl)urea. The starting N-(3-phthalimidopropyl)allylamine (which would need to be synthesized separately) is reacted with an isocyanate (e.g., phenyl isocyanate) to form the corresponding urea derivative.[8]

Step 2: Palladium-Catalyzed Intramolecular Carboamination. The N-allylurea derivative is subjected to a palladium-catalyzed carboamination reaction in the presence of an aryl bromide, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., NaOtBu) in a solvent like toluene at elevated temperatures.[7] This reaction forms the imidazolidin-2-one ring and introduces a substituent from the aryl bromide.

Step 3: Deprotection. The phthalimide protecting group is removed by hydrazinolysis as described in the previous routes to give the final product, which will also bear a substituent at another position on the imidazolidin-2-one ring.

Data Summary for Route 3:

StepStarting MaterialsReagents/CatalystsConditionsTypical Yield (Analogous Reactions)
1Substituted Allylamine, Isocyanate-VariesHigh (around 92%)[8]
2N-Allylurea, Aryl BromidePd₂(dba)₃, Xantphos, NaOtBuToluene, 110°CGood to Excellent (up to 97%)[7]
3Protected ImidazolidinoneHydrazine HydrateReflux in EthanolGood

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Diamine CyclizationRoute 2: N-AlkylationRoute 3: Intramolecular Cyclization
Number of Steps 543 (plus synthesis of starting amine)
Key Intermediate N-(3-Aminopropyl)ethane-1,2-diamineN-(3-Halopropyl)phthalimideN-Allyl-N-(3-phthalimidopropyl)urea
Starting Material Availability Ethylenediamine is readily available, but selective mono-functionalization can be challenging.Imidazolidin-2-one and 3-amino-1-propanol are commercially available.Requires synthesis of a specific N-substituted allylamine.
Potential Challenges - Control of selectivity during cyanoethylation.- Handling of potentially hazardous reagents (H₂, Raney Ni).- Halogenation step can have side reactions.- N-alkylation may require optimization of base and solvent.- Synthesis of the starting N-allylurea.- Cost of palladium catalyst and ligands.- Results in a substituted imidazolidin-2-one.
Overall Feasibility Feasible but may require significant optimization for the synthesis of the key diamine.A straightforward and likely high-yielding route with readily available starting materials.More complex and expensive, and leads to a substituted product, which may not be the desired target.

Conclusion

For the synthesis of this compound, Route 2 (N-Alkylation of Imidazolidin-2-one) appears to be the most promising and practical approach for a laboratory setting. This route utilizes readily available starting materials and involves well-established, high-yielding reactions. The protection-alkylation-deprotection sequence is a robust and reliable strategy for the synthesis of N-substituted cyclic ureas.

Route 1 (Diamine Cyclization) is also a viable option, but its efficiency heavily relies on the successful and selective synthesis of the key N-(3-aminopropyl)ethane-1,2-diamine intermediate, which may present a significant synthetic challenge.

Route 3 (Intramolecular Cyclization) offers an elegant approach to the imidazolidin-2-one core but is more suited for the synthesis of more complex, substituted analogs and is likely to be more expensive due to the use of a palladium catalyst.

Ultimately, the choice of the synthetic route will be dictated by the specific requirements of the research or development project, including the desired scale of synthesis, cost considerations, and the available chemical expertise. However, for a direct and efficient synthesis of the target compound, the N-alkylation strategy stands out as the most logical starting point.

References

In Vitro Bioactivity of 1-(3-Aminopropyl)imidazolidin-2-one: A Comparative Guide for Preclinical Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vitro testing and validation of 1-(3-Aminopropyl)imidazolidin-2-one, a novel compound within the broader class of imidazolidin-2-one derivatives. While direct experimental data for this specific molecule is not yet publicly available, this document outlines a proposed validation strategy based on the known bioactivities of structurally related imidazolidin-2-one compounds, which have demonstrated potential as both anticancer and antimicrobial agents. The following sections detail recommended experimental protocols and present comparative data from published studies on analogous compounds to guide future research.

Comparative Bioactivity of Imidazolidin-2-one Derivatives

The imidazolidin-2-one scaffold is a common feature in a variety of biologically active compounds.[1] Published research indicates that derivatives of this core structure frequently exhibit cytotoxic activity against cancer cell lines and inhibitory effects against various microbial strains.[2][3] To contextualize the potential bioactivity of this compound, the following tables summarize the performance of several reported imidazolidin-2-one derivatives in anticancer and antimicrobial assays.

Table 1: Anticancer Activity of Selected Imidazolidin-2-one Analogs
Compound/DerivativeCancer Cell LineAssay TypeIC₅₀ (µM)Reference
1-(3-ethoxyphenyl)-6-methyl-1-phenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-oneNot SpecifiedNot SpecifiedNot Specified[2]
5-imino-3-(3-methoxyphenyl)-1-phenyl-4-thioxoimidazolidin-2-oneNot SpecifiedNot SpecifiedNot Specified[2]
AplysinopsinCancer CellsCytotoxicityNot Specified[3]
NilutamideProstate CancerNot SpecifiedNot Specified[3]
3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivativesHepG-2, HCT-116AntiproliferationNot Specified[4]
Table 2: Antimicrobial Activity of Selected Imidazolidin-2-one Analogs
Compound/DerivativeMicrobial StrainAssay TypeMIC (µg/mL)Reference
1-(3-ethoxyphenyl)-6-methyl-1-phenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-onesS. aureus, S. epidermidis, B. subtilis, N. gonorrhoeae, E. coli, K. pneumoniae, A. fumigatus, A. clavatus, G. candidumNot SpecifiedNot Specified[2]
5-imino-3-(3-methoxyphenyl)-1-phenyl-4-thioxoimidazolidin-2-oneS. aureus, S. epidermidis, B. subtilis, N. gonorrhoeae, E. coli, K. pneumoniae, A. fumigatus, A. clavatus, G. candidumNot SpecifiedNot Specified[2]

Proposed Experimental Protocols for In Vitro Validation

The following are detailed methodologies for key experiments to assess the anticancer and antimicrobial bioactivity of this compound.

Anticancer Activity

1. Cell Viability and Cytotoxicity (MTT Assay)

  • Objective: To determine the concentration-dependent cytotoxic effect of the test compound on cancer cell lines.

  • Methodology:

    • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

    • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

    • Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these dilutions and incubated for 48-72 hours.

    • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

    • Solubilization and Absorbance Reading: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer). The absorbance is then measured at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

  • Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

  • Methodology:

    • Microorganism Preparation: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains are cultured in appropriate broth media to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

    • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the appropriate broth medium.

    • Inoculation: Each well is inoculated with the standardized microbial suspension.

    • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 30°C for 24-48 hours for fungi).

    • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

    • Controls: Positive (microorganism with no compound) and negative (broth with no microorganism) controls are included. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is also typically included as a positive control for the assay.[5]

Visualizing Experimental Workflows and Pathways

To further clarify the proposed experimental designs and potential mechanisms of action, the following diagrams are provided.

experimental_workflow_anticancer cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis CancerCells Cancer Cell Lines Seeding Seed cells in 96-well plates CancerCells->Seeding TestCompound This compound Treatment Treat with serial dilutions TestCompound->Treatment Seeding->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT_add Add MTT reagent Incubation->MTT_add Solubilize Solubilize formazan MTT_add->Solubilize Readout Measure absorbance Solubilize->Readout CalculateViability Calculate % Cell Viability Readout->CalculateViability DetermineIC50 Determine IC50 CalculateViability->DetermineIC50

Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Broth Microdilution cluster_analysis Data Analysis Microbes Bacterial/Fungal Strains Inoculation Inoculate with microbes Microbes->Inoculation TestCompound This compound Dilution Serial dilution of compound TestCompound->Dilution Dilution->Inoculation Incubation Incubate for 18-48h Inoculation->Incubation ReadMIC Determine MIC Incubation->ReadMIC

Caption: Workflow for determining the in vitro antimicrobial activity via broth microdilution.

proposed_signaling_pathway Compound This compound Target Putative Cellular Target (e.g., Kinase, DNA) Compound->Target Signaling Downstream Signaling Cascade Target->Signaling Apoptosis Apoptosis Signaling->Apoptosis CellCycleArrest Cell Cycle Arrest Signaling->CellCycleArrest

Caption: A hypothetical signaling pathway for the anticancer activity of the compound.

References

A Comparative Analysis of 1-(3-Aminopropyl)imidazolidin-2-one and Structurally Related Building Blocks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the imidazolidin-2-one scaffold and its derivatives are pivotal building blocks. Their prevalence in a wide array of biologically active compounds, including anticancer, antimicrobial, and antiviral agents, underscores their therapeutic potential. This guide provides a comparative analysis of 1-(3-Aminopropyl)imidazolidin-2-one and similar cyclic urea derivatives, offering insights into their synthesis, chemical properties, and biological activities, supported by experimental data.

Introduction to Imidazolidin-2-ones

Imidazolidin-2-ones, a class of cyclic ureas, are five-membered heterocyclic compounds containing two nitrogen atoms. Their unique structural and electronic properties make them versatile scaffolds in drug design. The presence of the urea moiety allows for the formation of key hydrogen bonds with biological targets, while the substituents on the nitrogen atoms can be readily modified to fine-tune potency, selectivity, and pharmacokinetic properties. The aminopropyl side chain in this compound introduces a basic nitrogen atom, which can serve as a crucial interaction point with acidic residues in target proteins or as a handle for further chemical modifications.

Synthesis Strategies

The synthesis of imidazolidin-2-ones can be achieved through several methodologies, with the choice of route often depending on the desired substitution pattern and scale of the reaction.

One of the most common and versatile methods involves the cyclization of a 1,2-diamine with a carbonylating agent. A widely used and safer alternative to the highly toxic phosgene is 1,1'-carbonyldiimidazole (CDI). This approach is particularly effective for the synthesis of N,N'-disubstituted imidazolidin-2-ones.[1]

Another powerful strategy is the palladium-catalyzed carboamination of N-allylureas. This method allows for the stereoselective formation of two new bonds (one carbon-carbon and one carbon-nitrogen) in a single step, leading to highly substituted imidazolidin-2-ones. The N-allylurea precursors are readily prepared from the corresponding allylic amines and isocyanates.[2]

Synthesis_Pathways cluster_0 CDI-Mediated Cyclization cluster_1 Pd-Catalyzed Carboamination Diamine Diamine Imidazolidin-2-one_A Imidazolidin-2-one Diamine->Imidazolidin-2-one_A 1,1'-Carbonyldiimidazole (CDI) CDI CDI N-Allylurea N-Allylurea Imidazolidin-2-one_B Imidazolidin-2-one N-Allylurea->Imidazolidin-2-one_B Pd Catalyst, Base Aryl_Bromide Aryl Bromide

Comparative Data of this compound and Analogs

While direct comparative studies of this compound against a wide range of analogs are not extensively published, we can compile and compare data from various sources on structurally similar compounds. The following tables summarize key properties and biological activities of selected N-substituted imidazolidin-2-ones and related cyclic ureas.

Table 1: Physicochemical Properties of Selected Cyclic Urea Building Blocks

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
This compound this compoundC6H13N3O143.19
1-(2-Aminoethyl)imidazolidin-2-one 1-(2-Aminoethyl)imidazolidin-2-oneC5H11N3O129.16
1-(3-Hydroxypropyl)imidazolidin-2-one 1-(3-Hydroxypropyl)imidazolidin-2-oneC6H12N2O2144.17
1-Methyl-3-phenylimidazolidin-2-one 1-Methyl-3-phenylimidazolidin-2-oneC10H12N2O176.22

Table 2: Comparative Biological Activity Data of Imidazolidinone Derivatives

Compound ClassTarget/ActivityExample CompoundIC50 / MICReference
Imidazolidinone SulfonamidesAnticancer (MCF-7, HCT-116)N-[(4Z)-5-(Dichloromethylidene)-2-oxoimidazolidin-4-ylidene]piperidine-1-sulfonamide6.98 - 24.48 µM[2][3]
4-Imidazolidinone DerivativesAnticancer (Colorectal Cancer)Compound 9r (specific structure proprietary)~10 µM[4]
ThioxoimidazolidinonesAnticancer (HepG-2, HCT-116)Compound 7 (specific structure proprietary)IC50 = 74.21 µg/mL (HepG-2)[5]
Electron Rich Olefin Derived Cyclic UreasAntibacterial (Gram-positive)Various Imidazolidine and Benzimidazoline derivativesMIC: 25-400 µg/mL[6]

Experimental Protocols

General Procedure for the Synthesis of N,N'-Disubstituted Imidazolidin-2-ones via CDI Cyclization[1]

CDI_Synthesis_Workflow Start Start Dissolve_Diamine Dissolve 1,2-diamine in a suitable solvent (e.g., THF, DCM) Start->Dissolve_Diamine Add_CDI Add 1,1'-carbonyldiimidazole (CDI) portion-wise at 0°C Dissolve_Diamine->Add_CDI Stir_RT Stir the reaction mixture at room temperature Add_CDI->Stir_RT Monitor_TLC Monitor reaction progress by TLC Stir_RT->Monitor_TLC Workup Aqueous workup (e.g., wash with water and brine) Monitor_TLC->Workup Upon completion Dry_Solvent Dry the organic layer over anhydrous Na2SO4 Workup->Dry_Solvent Concentrate Concentrate the solution under reduced pressure Dry_Solvent->Concentrate Purify Purify the crude product by column chromatography or recrystallization Concentrate->Purify End End Purify->End

Detailed Steps:

  • To a solution of the corresponding 1,2-diamine (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), 1,1'-carbonyldiimidazole (CDI) (1.1 eq) is added portion-wise at 0 °C.

  • The reaction mixture is then allowed to warm to room temperature and stirred for a period of 2 to 24 hours, with the progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of water.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired imidazolidin-2-one.

General Protocol for In Vitro Anticancer Activity Screening (MTT Assay)[4]

MTT_Assay_Workflow Start Start Seed_Cells Seed cancer cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compound Add varying concentrations of the test compound Incubate_24h->Add_Compound Incubate_48h Incubate for 48 hours Add_Compound->Incubate_48h Add_MTT Add MTT solution to each well Incubate_48h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate the IC50 value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Detailed Steps:

  • Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control.

  • After a predetermined incubation period (e.g., 48 or 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated for an additional 2-4 hours, during which viable cells metabolize the MTT into formazan crystals.

  • A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.

Conclusion

This compound and its analogs represent a valuable class of building blocks for the development of novel therapeutic agents. Their straightforward synthesis and the tunability of their physicochemical and biological properties make them attractive scaffolds for medicinal chemists. The comparative data, although not exhaustive for the title compound, highlights the potential of the imidazolidin-2-one core in generating compounds with significant anticancer and antimicrobial activities. The provided experimental protocols offer a starting point for researchers to synthesize and evaluate their own derivatives, contributing to the growing body of knowledge on this important class of molecules. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and to identify lead compounds with optimal therapeutic profiles.

References

Safety Operating Guide

Personal protective equipment for handling 1-(3-Aminopropyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 1-(3-Aminopropyl)imidazolidin-2-one

This guide provides crucial safety, handling, and disposal information for this compound, compiled to ensure the safety of researchers, scientists, and drug development professionals. The following recommendations are synthesized from safety data sheets of structurally similar and related compounds, as a specific data sheet for this compound was not identified. Users must consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact product in use.

Hazard Summary

This compound and related compounds are classified as hazardous. The primary risks associated with this chemical include:

  • Skin Corrosion/Irritation: Causes severe skin burns and irritation.[1][2][3][4]

  • Serious Eye Damage: Poses a risk of serious eye damage.[1][2][3][4]

  • Acute Toxicity: May be harmful if swallowed.[2][5]

  • Respiratory Irritation: Vapors, dust, or mists may cause respiratory irritation.[2][5]

Immediate medical attention is required in case of exposure.[1][2][3]

Personal Protective Equipment (PPE) Recommendations

Strict adherence to PPE protocols is mandatory when handling this chemical. All PPE should comply with established standards such as those from NIOSH (US), EN 166 (EU), and EN 374 (EU).[1]

Protection Type Specific Recommendations Rationale & Standards
Eye & Face Protection Wear tightly sealed safety goggles conforming to EN 166 (EU) or NIOSH (US).[1] Use a face shield for additional protection against splashes.[2]To prevent contact that can cause severe eye damage. Eyewash stations should be readily accessible.[2]
Hand Protection Wear chemical-impermeable gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and replaced if damaged.[1]To prevent direct skin contact which causes severe burns. Follow EU Directive 89/686/EEC and standard EN 374.[1]
Body Protection Wear fire/flame-resistant and impervious clothing.[1] A chemical-resistant apron is recommended during mixing or loading.[6]Provides a barrier against accidental spills and splashes, preventing skin burns and contamination of personal clothing.
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood.[2][3] If ventilation is inadequate or exposure limits are exceeded, use a full-face respirator with an appropriate filter (e.g., type ABEK, EN14387).To prevent inhalation of harmful vapors, mists, or dust which can cause respiratory irritation.[2][5]

Operational and Disposal Plans

Safe Handling and Operational Plan
  • Preparation:

    • Ensure adequate ventilation, such as a certified chemical fume hood.[2][3]

    • Confirm that an eyewash station and safety shower are unobstructed and close to the workstation.[2]

    • Inspect all PPE for integrity before use.[1]

    • Remove all sources of ignition and use non-sparking tools to prevent fire from electrostatic discharge.[1]

  • Handling the Chemical:

    • Avoid all direct contact with skin and eyes.[1]

    • Do not breathe dust, fumes, gas, mist, or vapors.[1][2]

    • Wash hands and any exposed skin thoroughly after handling.[1][2]

    • Do not eat, drink, or smoke in the handling area.[2]

    • If there is a risk of dust or aerosol formation, handle within a closed system or use appropriate exhaust ventilation.[3]

  • In Case of a Spill:

    • Evacuate personnel to a safe area, upwind of the spill.[1]

    • Prevent further leakage if it is safe to do so. Do not allow the chemical to enter drains or sewer systems.[1][2]

    • Use spark-proof tools and explosion-proof equipment for cleanup.[1]

    • Absorb the spill with inert material (e.g., dry sand) and collect it into a suitable, closed container for disposal.[2]

PPE Donning and Doffing Workflow

A systematic approach to donning and doffing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 1. Gown / Coveralls Don2 2. Mask / Respirator Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves (over cuff) Don3->Don4 Doff1 1. Gloves Doff2 2. Gown / Coveralls Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Mask / Respirator Doff3->Doff4 Doff5 5. Wash Hands Thoroughly Doff4->Doff5 Exit Exit Work Area Doff5->Exit Enter Enter Work Area Enter->Don1

Caption: A flowchart illustrating the correct sequence for donning and doffing Personal Protective Equipment.

Storage and Disposal Plan

Storage:

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[2]

  • Keep containers tightly closed and properly labeled.[2][3]

  • Store in a designated corrosives area and ensure the area is locked to restrict unauthorized access.[3][4]

  • For prolonged stability, some related compounds require storage under an inert atmosphere.[2]

Disposal:

  • Disposal must be conducted in accordance with all applicable federal, state, and local regulations.

  • The material should be disposed of by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing.[1]

  • Do not contaminate water, foodstuffs, or discharge into sewer systems.[1][2]

  • Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the container to render it unusable before disposing of it in a sanitary landfill.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.